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  • Product: 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine
  • CAS: 1018505-55-9

Core Science & Biosynthesis

Foundational

Pharmacokinetic Profiling and ADME Dynamics of 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine: A Technical Whitepaper

Executive Summary In modern drug discovery, the fusion of a 2-aminopyridine core with a benzylpiperazine moiety creates a highly privileged, polybasic pharmacophore. The 2-aminopyridine serves as a potent hydrogen-bond d...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the fusion of a 2-aminopyridine core with a benzylpiperazine moiety creates a highly privileged, polybasic pharmacophore. The 2-aminopyridine serves as a potent hydrogen-bond donor/acceptor pair, frequently utilized for kinase hinge-binding (e.g., MAP4K4, nNOS) [1]. Conversely, the benzylpiperazine group enhances lipophilicity and target residence time. However, this specific structural combination—5-(4-Benzylpiperazin-1-yl)pyridin-2-amine —introduces complex pharmacokinetic (PK) liabilities.

As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical drivers of this compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. We will explore the causality behind its high volume of distribution (driven by lysosomal trapping) and its rapid hepatic clearance (driven by CYP3A4-mediated N-dealkylation), concluding with self-validating experimental protocols designed to rigorously quantify these parameters.

Physicochemical Architecture & Structural PK Implications

The pharmacokinetic behavior of 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine is fundamentally dictated by its polybasic nature. The molecule contains three distinct nitrogen environments:

  • The 2-Aminopyridine Nitrogen: Resonance between the primary exocyclic amine and the endocyclic pyridine nitrogen delocalizes the lone pair, resulting in a moderate pKa (~6.8–7.2).

  • The Piperazine Nitrogens: The tertiary amine substituted with the benzyl group is highly basic, with a predicted pKa of ~7.8–8.2.

At physiological pH (7.4), the compound exists as an equilibrium mixture of unionized and monoprotonated species. With a predicted LogD (pH 7.4) of ~1.8–2.2, it classifies as a Cationic Amphiphilic Drug (CAD) . This CAD classification is the master variable predicting its high passive permeability, extensive tissue partitioning, and susceptibility to specific cytochrome P450 (CYP) isoforms.

Distribution: The Lysosomal Trapping Paradigm

One of the most critical distribution phenomena for lipophilic basic amines is lysosomal sequestration (or ion trapping). Because the compound has a pKa > 7.5 and a LogP > 1, it rapidly diffuses across cellular membranes in its unionized state [2].

Once inside the acidic lumen of the lysosome (pH ~4.5), the piperazine nitrogen becomes fully protonated. The lysosomal membrane is highly impermeable to this charged species, effectively "trapping" the drug. This phenomenon artificially inflates the apparent Volume of Distribution ( Vd​ ) and results in high liver-to-blood and lung-to-blood tissue ratios, which can be misidentified as active transporter-mediated uptake.

LysosomalTrapping Blood Blood/Plasma (pH 7.4) Unionized Base (B) Cytosol Cytosol (pH 7.2) B ⇌ BH+ Blood->Cytosol Passive Diffusion Lysosome Lysosome (pH 4.5) BH+ (Trapped) Cytosol->Lysosome Diffusion of B Lysosome->Cytosol Blocked (BH+ impermeant)

Fig 1: pH-partitioning and lysosomal trapping mechanism of lipophilic basic amines.

Biotransformation & Metabolic Clearance

The metabolic fate of 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine is driven by the steric and electronic vulnerability of the benzylpiperazine group. Arylpiperazine derivatives undergo extensive pre-systemic and systemic metabolism [3].

  • N-Dealkylation (Primary Pathway): The α-carbon of the benzyl group is highly susceptible to hydrogen abstraction by the CYP3A4 heme-oxo intermediate. This leads to the cleavage of the benzyl group, releasing benzaldehyde and forming the secondary amine metabolite, 1-(6-aminopyridin-3-yl)piperazine.

  • Aromatic Hydroxylation: CYP2D6 and CYP3A4 mediate the hydroxylation of the benzyl ring (primarily at the para position), forming a p-hydroxybenzyl derivative[4].

  • Phase II Conjugation: The resulting hydroxylated metabolites are rapidly cleared via UGT-mediated O-glucuronidation.

Metabolism Parent 5-(4-Benzylpiperazin-1-yl) pyridin-2-amine NDealkyl N-Dealkylation (Loss of Benzyl) Parent->NDealkyl CYP3A4 AromHydrox Aromatic Hydroxylation (p-OH-benzyl) Parent->AromHydrox CYP2D6 / CYP3A4 NOxide N-Oxidation (Pyridine/Piperazine) Parent->NOxide FMO / CYP3A4 Glucuronide Phase II O-Glucuronidation AromHydrox->Glucuronide UGT Enzymes

Fig 2: Primary Phase I and Phase II biotransformation pathways mediated by hepatic enzymes.

Quantitative Pharmacokinetic Parameters

The following table summarizes the predicted and typical experimental ranges for this chemotype, providing a benchmark for lead optimization.

PK ParameterPredicted/Typical ValueAnalytical Method / Rationale
pKa1 (Piperazine N) 7.8 – 8.2Potentiometric titration; drives lysosomal trapping.
pKa2 (Aminopyridine) 6.8 – 7.2UV-metric titration; influences intestinal absorption.
LogD (pH 7.4) 1.8 – 2.2Shake-flask LC-MS; indicates moderate lipophilicity.
Caco-2 Papp​ (A to B) > 15 × 10⁻⁶ cm/sTranswell assay; predicts high passive oral absorption.
Efflux Ratio (B-A/A-B) < 2.0Bidirectional transport; low risk of P-gp/BCRP efflux.
Hepatic Clearance ( CLh​ ) Moderate to HighMicrosomal assay; driven by CYP3A4 N-dealkylation.
Volume of Distribution ( Vd​ ) > 3.5 L/kgIn vivo PK; expanded by lysosomal sequestration.

Self-Validating Experimental Protocols

To ensure scientific integrity, every assay must operate as a self-validating system. Below are the definitive methodologies for evaluating the PK liabilities of 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine.

Protocol A: Bidirectional Caco-2 Permeability Assay
  • Objective: Assess intestinal absorption and P-glycoprotein (P-gp) efflux liability.

  • Step-by-Step Methodology:

    • Seed Caco-2 cells on polycarbonate Transwell inserts and culture for 21 days until transepithelial electrical resistance (TEER) > 250 Ω·cm².

    • Prepare the test compound at 10 µM in HBSS buffer.

    • Apical to Basolateral (A→B): Add compound to the apical chamber at pH 6.5. Fill the basolateral chamber with pH 7.4 buffer.

    • Basolateral to Apical (B→A): Add compound to the basolateral chamber at pH 7.4. Fill the apical chamber with pH 6.5 buffer.

    • Incubate at 37°C for 120 minutes, taking 50 µL aliquots from the receiver compartments at 30, 60, 90, and 120 mins.

    • Quench aliquots with ice-cold acetonitrile containing an internal standard, centrifuge, and analyze via LC-MS/MS.

  • Causality & Rationale: A pH gradient (Apical 6.5 / Basolateral 7.4) is employed because the microclimate of the human small intestine is slightly acidic. This gradient ensures the ionization state of the piperazine moiety accurately reflects physiological conditions, directly impacting passive transcellular flux.

  • Self-Validation & QC: Include Propranolol as a high-permeability positive control and Digoxin as a P-gp efflux positive control. Mass balance must be >85% to rule out non-specific binding to the plastic inserts.

Protocol B: LysoTracker Red Displacement Assay (Lysosomal Trapping)
  • Objective: Quantify the extent of lysosomal sequestration.

  • Step-by-Step Methodology:

    • Culture immortalized human hepatocytes (Fa2N-4 cells) in 96-well plates.

    • Pre-incubate cells with 50 nM LysoTracker Red DND-99 for 30 minutes to saturate lysosomes.

    • Wash cells with PBS and add 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine across a concentration gradient (0.1 µM to 100 µM).

    • Incubate for 60 minutes at 37°C.

    • Measure remaining cellular fluorescence using a microplate reader (Ex: 577 nm, Em: 590 nm).

  • Causality & Rationale: We utilize a fluorescent displacement methodology rather than direct LC-MS quantification of the lysate. Direct LC-MS cannot distinguish between membrane-bound and lysosome-sequestered drug. By monitoring the efflux of LysoTracker Red—a probe strictly dependent on the lysosomal pH gradient—we functionally measure the neutralization of the lysosome caused by the accumulation of our basic amine.

  • Self-Validation & QC: Include Chloroquine as a positive control (a known potent lysosomotropic agent) and Acetaminophen as a negative control.

Protocol C: Microsomal Stability & Metabolite Identification
  • Objective: Determine intrinsic clearance ( CLint​ ) and identify Phase I/II metabolites.

  • Step-by-Step Methodology:

    • Thaw pooled Human Liver Microsomes (HLM) and dilute to 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

    • Phase II Prep: Add Alamethicin (25 µg/mg protein) and incubate on ice for 15 minutes.

    • Add the test compound (1 µM final concentration).

    • Initiate the reaction by adding a cofactor mixture (1 mM NADPH, 2 mM UDPGA).

    • At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile to quench the reaction.

    • Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via High-Resolution Mass Spectrometry (HRMS) to monitor parent depletion and identify m/z shifts corresponding to N-dealkylation (-90 Da) and hydroxylation (+16 Da).

  • Causality & Rationale: Alamethicin is added prior to UGT phase II profiling because UGT enzymes are located on the luminal side of the endoplasmic reticulum. Alamethicin forms pores in the microsomal vesicles, allowing the highly polar UDPGA cofactor to access the active site, preventing false-negative glucuronidation rates.

  • Self-Validation & QC: Run Verapamil (high clearance CYP3A4 substrate) and Warfarin (low clearance CYP2C9 substrate) in parallel. A mass balance check must be performed: the molar loss of the parent compound must equal the molar sum of the identified metabolites.

References

  • Caccia, S. (2007). "N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed." Current Drug Metabolism.[Link]

  • Kazmi, F., Hensley, T., Pope, C., Funk, R. S., Krise, J. P., Mutlib, A., & Parkinson, A. (2013). "Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Fa2N-4 Cells)." Drug Metabolism and Disposition.[Link]

  • Tsutsumi, K., Katagi, M., Miki, A., Shima, N., Kamata, T., Nakajima, K., ... & Suzuki, O. (2006). "Metabolism and the urinary excretion profile of the recently scheduled designer drug N-Benzylpiperazine (BZP) in the rat." Analytical and Bioanalytical Chemistry.[Link]

  • Vasu, D., Li, H., Hardy, C. D., Poulos, T. L., & Silverman, R. B. (2019). "2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors." Journal of Medicinal Chemistry.[Link]

  • Ndubaku, C. O., et al. (2018). "2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety." Journal of Medicinal Chemistry.[Link]

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Exploratory

Predictive Toxicology and Safety Profiling of CAS 1018505-55-9: An In-Depth Technical Guide

Target Audience: Researchers, Medicinal Chemists, and Preclinical Safety Scientists Compound: 5-(4-benzylpiperazin-1-yl)pyridin-2-amine (CAS 1018505-55-9) Executive Summary In early-stage drug discovery, the transition f...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Safety Scientists Compound: 5-(4-benzylpiperazin-1-yl)pyridin-2-amine (CAS 1018505-55-9)

Executive Summary

In early-stage drug discovery, the transition from hit-to-lead relies heavily on the use of privileged scaffolds. CAS 1018505-55-9 , chemically identified as 5-(4-benzylpiperazin-1-yl)pyridin-2-amine, represents a highly versatile building block frequently utilized in the synthesis of kinase inhibitors and GPCR ligands. However, its structural architecture—combining a highly basic benzylpiperazine moiety with a 2-aminopyridine core—introduces specific predictive toxicological liabilities.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic safety data sheets. We will dissect the mechanistic causality behind this compound's potential toxicity, review its empirical hazard classifications, and establish self-validating experimental workflows to definitively profile its safety in a preclinical setting.

Structural Toxicology & Mechanistic Liabilities

To accurately predict the safety profile of CAS 1018505-55-9, we must deconstruct its chemical anatomy. The molecule presents two distinct toxicological "soft spots" that require rigorous profiling.

The Benzylpiperazine Moiety: hERG Liability and Cardiotoxicity

The presence of a basic piperazine ring linked to a lipophilic benzyl group is a classic pharmacophore for off-target binding to the human ether-à-go-go-related gene (hERG) potassium channel[1].

  • The Causality: The hERG channel pore is uniquely susceptible to blockade by lipophilic, basic amines[1]. The basic nitrogen of the piperazine (pKa ~8.5) becomes protonated at physiological pH, allowing it to interact via cation- π and hydrophobic interactions with the aromatic residues (Tyr652 and Phe656) lining the hERG inner cavity.

  • The Consequence: Inhibition of the delayed rectifier potassium current ( IKr​ ) prolongs the cardiac action potential, manifesting as QT interval prolongation on an ECG and increasing the risk of Torsades de Pointes (TdP), a potentially fatal arrhythmia[2].

The 2-Aminopyridine Core: Bioactivation and Hepatotoxicity

Aminopyridines are frequently used as aniline bioisosteres to improve aqueous solubility, but they carry a risk of cytochrome P450 (CYP450)-mediated bioactivation[3].

  • The Causality: Hepatic enzymes, particularly CYP3A4 and CYP2D6, can oxidize the 2-aminopyridine ring. This two-electron oxidation often generates highly electrophilic reactive metabolites, such as quinone-imines or imine-methides[3].

  • The Consequence: If these electrophiles are not rapidly neutralized by endogenous scavengers like glutathione (GSH), they covalently bind to hepatic proteins, leading to cellular stress, immune-mediated haptenization, and idiosyncratic drug-induced liver injury (DILI).

G Compound CAS 1018505-55-9 Moiety1 Benzylpiperazine Moiety Compound->Moiety1 Moiety2 2-Aminopyridine Moiety Compound->Moiety2 Risk1 hERG Channel Blockade (Cardiotoxicity) Moiety1->Risk1 High pKa & Lipophilicity Risk2 CYP450 Bioactivation (Hepatotoxicity/DILI) Moiety2->Risk2 Reactive Quinone-Imine Assay1 Automated Patch-Clamp (Electrophysiology) Risk1->Assay1 Assay2 GSH/KCN Trapping (LC-HRMS) Risk2->Assay2

Predictive toxicology pathways mapping structural moieties of CAS 1018505-55-9 to safety assays.

Empirical Safety Data & GHS Classification

Because CAS 1018505-55-9 is primarily a research intermediate, its specific in vivo toxicity data is often extrapolated from closely related structural analogs (e.g., 5-(4-methylpiperazin-1-yl)pyridin-3-amine and other piperazinyl-pyridines). Based on regulatory notifications for this chemical class, the compound triggers several Global Harmonized System (GHS) hazard classifications[4].

Quantitative Hazard Summary
Hazard ClassCategoryHazard CodeClinical / Laboratory Implication
Acute Toxicity Category 4H302, H312, H332Harmful if swallowed, in contact with skin, or inhaled. Requires standard PPE (gloves, fume hood) during synthesis.
Skin Irritation Category 2H315Causes skin irritation. The basicity of the piperazine ring contributes to localized dermal disruption.
Eye Irritation Category 2AH319Causes serious eye irritation. Direct contact can lead to severe ocular inflammation.
Specific Target Organ Toxicity STOT SE 3H336May cause drowsiness or dizziness. Suggests potential blood-brain barrier (BBB) penetration and CNS activity.

Experimental Workflows for Safety Profiling

To validate the predictive liabilities outlined in Section 2, researchers must employ self-validating experimental protocols. A protocol is "self-validating" when it contains intrinsic controls that confirm the assay's mechanistic integrity regardless of the test compound's outcome.

Protocol 1: High-Throughput hERG Patch-Clamp Assay

This protocol determines the IC50​ of CAS 1018505-55-9 against the hERG channel to assess cardiotoxic liability.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO (Chinese Hamster Ovary) cells stably expressing the hERG potassium channel. Harvest cells at 70-80% confluency.

  • Electrophysiology Setup: Utilize an automated planar patch-clamp system (e.g., QPatch or SyncroPatch). Establish a whole-cell configuration with a holding potential of -80 mV.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current ( IKr​ ).

  • Compound Application: Perfuse CAS 1018505-55-9 in a 5-point concentration-response curve (e.g., 0.1, 1, 3, 10, and 30 μ M) allowing 3 minutes of equilibration per dose.

  • Self-Validation (Controls):

    • Vehicle Control: 0.1% DMSO (establishes baseline current stability).

    • Positive Control: 1 μ M E-4031 or Dofetilide (must produce >80% inhibition to validate the assay's sensitivity to classic hERG blockers).

  • Data Analysis: Calculate the fractional block of the tail current and fit to a Hill equation to determine the IC50​ . An IC50​<10μ M flags the compound for severe cardiotoxic liability.

Protocol 2: In Vitro Reactive Metabolite Trapping (GSH Assay)

To assess the bioactivation risk of the 2-aminopyridine core, we trap transient electrophilic metabolites using Glutathione (GSH) as a surrogate nucleophile[3].

Step-by-Step Methodology:

  • Incubation Mixture: In a 1.5 mL Eppendorf tube, combine 10 μ M of CAS 1018505-55-9 with 1 mg/mL pooled Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Trapping Agent Addition: Add 5 mM reduced Glutathione (GSH) to the mixture.

  • Reaction Initiation: Add 1 mM NADPH to initiate CYP450-mediated metabolism. Incubate at 37°C for 60 minutes in a shaking water bath.

  • Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., diclofenac).

  • Extraction: Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C to precipitate proteins. Extract the supernatant for analysis.

  • LC-HRMS Analysis: Analyze the supernatant using Liquid Chromatography-High Resolution Mass Spectrometry. Use neutral loss scanning (loss of 129 Da for the γ -glutamyl moiety) to identify GSH-adducts.

  • Self-Validation (Controls):

    • Negative Control: Incubations without NADPH (confirms adducts are metabolism-dependent).

    • Positive Control: Acetaminophen (must show the classic NAPQI-GSH adduct at m/z 457).

G Step1 Incubate Compound with Human Liver Microsomes Step2 Add NADPH & GSH (Trapping Agent) Step1->Step2 Step3 Quench Reaction (Ice-cold Acetonitrile) Step2->Step3 Step4 Centrifuge & Extract Supernatant Step3->Step4 Step5 LC-HRMS Analysis (Neutral Loss Scanning) Step4->Step5

Step-by-step in vitro reactive metabolite trapping workflow using glutathione (GSH).

Conclusion

CAS 1018505-55-9 is a highly functionalized intermediate that offers excellent synthetic utility but carries distinct toxicological liabilities. The benzylpiperazine moiety requires strict monitoring for hERG-mediated cardiotoxicity, while the 2-aminopyridine core necessitates screening for CYP450-driven bioactivation and hepatotoxicity. By integrating the predictive structural analysis and the self-validating experimental workflows detailed in this guide, drug development professionals can effectively de-risk this scaffold early in the optimization pipeline.

References

  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter. Available at:[Link]

  • Global Analysis Reveals Families of Chemical Motifs Enriched for hERG Inhibitors. PLOS ONE. Available at:[Link]

  • Effective Application of Metabolite Profiling in Drug Design and Discovery. Journal of Medicinal Chemistry. Available at:[Link]

  • 5-(4-methoxy-4-methylpiperidin-1-yl)pyridin-2-amine - Chemical Substance Information. NextSDS. Available at:[Link]

Sources

Foundational

The Emergence of 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine: A Privileged Scaffold in Central Nervous System Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract The quest for novel, effective, and safe therapeutics for central nervous system (CNS) disorders represents a significant challenge...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The quest for novel, effective, and safe therapeutics for central nervous system (CNS) disorders represents a significant challenge in modern medicine. The intricate nature of the blood-brain barrier (BBB) and the complex pathophysiology of neurological diseases necessitate the development of small molecules with optimized physicochemical properties and multi-target engagement. Within this landscape, the 5-(4-benzylpiperazin-1-yl)pyridin-2-amine scaffold has emerged as a promising chemotype. This technical guide provides a comprehensive overview of the therapeutic potential of this core structure, synthesizing data from related compounds to elucidate its potential mechanisms of action, guide preclinical evaluation, and outline future research trajectories. We will delve into the rationale behind experimental designs, providing detailed protocols and conceptual frameworks to empower researchers in the exploration of this promising class of molecules.

Introduction: The Rationale for the Benzylpiperazine-Pyridine Scaffold

The design of CNS-active drugs is a meticulous balancing act of achieving desired potency while ensuring the molecule can effectively cross the blood-brain barrier.[1] The 5-(4-benzylpiperazin-1-yl)pyridin-2-amine structure combines several key features that make it a "privileged scaffold" in CNS drug discovery.[2]

  • The Piperazine Moiety: Piperazine and its derivatives are prevalent in a multitude of CNS-active drugs.[3] This is largely attributed to their ability to be protonated at physiological pH, which can enhance BBB permeability.[4] The piperazine ring also serves as a versatile linker, allowing for the introduction of various substituents to modulate pharmacological activity and pharmacokinetic properties.[3]

  • The Benzyl Group: The benzyl group, a common substituent on the piperazine ring, contributes to the lipophilicity of the molecule, a critical factor for BBB penetration.[5] Furthermore, the aromatic nature of the benzyl group can facilitate π-π stacking interactions with biological targets.

  • The Pyridin-2-amine Core: The aminopyridine core is a key structural element in many biologically active compounds. It can participate in hydrogen bonding and other non-covalent interactions with target proteins, contributing to binding affinity and selectivity.

The convergence of these structural motifs in 5-(4-benzylpiperazin-1-yl)pyridin-2-amine suggests a high potential for interaction with various CNS targets implicated in a range of neurological and psychiatric disorders.

Postulated Mechanisms of Action and Therapeutic Targets

While direct studies on 5-(4-benzylpiperazin-1-yl)pyridin-2-amine are limited, the extensive research on related benzylpiperazine and aminopyridine derivatives allows us to postulate several potential mechanisms of action.

Neuroprotection in Neurodegenerative Diseases

A significant body of evidence points to the neuroprotective potential of piperazine derivatives.[6][7][8] This is a crucial area of investigation for diseases like Alzheimer's and Parkinson's.

  • Anti-Amyloid and Anti-Tau Aggregation: Novel piperazine-based compounds have been shown to inhibit the aggregation of both amyloid-β (Aβ) and tau peptides, two of the pathological hallmarks of Alzheimer's disease.[9] Some derivatives have also been shown to disaggregate pre-formed fibrils.[9] The proposed mechanism involves interference with the protein misfolding and aggregation cascade.

  • Modulation of Neurotransmitter Systems: Benzylpiperazine (BZP) itself exhibits complex pharmacology, acting as a serotonin and dopamine reuptake inhibitor, and a non-selective serotonin receptor agonist.[10][11] This modulation of monoaminergic systems can have downstream effects on neuronal survival and function.

  • Histone Deacetylase (HDAC) Inhibition: The benzylpiperazine moiety has been successfully incorporated into the design of CNS-penetrant and selective HDAC6 inhibitors.[5] HDAC6 inhibition is an emerging therapeutic strategy for neurodegenerative diseases due to its role in regulating protein degradation and axonal transport.

The following diagram illustrates a potential neuroprotective signaling pathway that could be modulated by 5-(4-benzylpiperazin-1-yl)pyridin-2-amine.

Neuroprotective_Signaling_Pathway 5-BPA 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine HDAC6 HDAC6 5-BPA->HDAC6 Inhibition Inhibition Inhibition 5-BPA->Inhibition Alpha_Tubulin α-Tubulin Acetylation HDAC6->Alpha_Tubulin Axonal_Transport Improved Axonal Transport Alpha_Tubulin->Axonal_Transport Neuronal_Survival Neuronal Survival Axonal_Transport->Neuronal_Survival Abeta_Tau Aβ and Tau Aggregation Abeta_Tau->Neuronal_Survival Inhibition->Abeta_Tau

Caption: Postulated neuroprotective mechanism via HDAC6 inhibition.

Modulation of G-Protein Coupled Receptors (GPCRs)

The piperazine scaffold is a common feature in ligands targeting various GPCRs, which are critical drug targets for a wide range of CNS disorders.

  • Serotonin (5-HT) Receptors: As mentioned, BZP has activity at multiple serotonin receptors.[10][11] Specifically, agonism at the 5-HT1A receptor is known to have anxiolytic and antidepressant effects.[12]

  • Dopamine (D) Receptors: The dopaminergic system is central to motor control, motivation, and reward. Aporphines, which can contain piperazine-like structures, are known to target dopamine receptors.[2]

  • Sigma (σ) Receptors: Sigma receptors are implicated in a variety of neurological functions, including pain perception and cognition.[13] Certain piperidine derivatives, structurally related to piperazines, show high affinity for sigma receptors.[13]

Preclinical Evaluation: A Step-by-Step Methodological Approach

A thorough preclinical evaluation is essential to validate the therapeutic potential of 5-(4-benzylpiperazin-1-yl)pyridin-2-amine. The following sections outline key experimental workflows.

In Vitro Characterization

The initial phase of evaluation focuses on characterizing the compound's activity at a molecular and cellular level.

Experimental Workflow: In Vitro Target Validation

In_Vitro_Workflow Start Compound Synthesis & Purification Receptor_Binding Receptor Binding Assays (e.g., Radioligand Binding) Start->Receptor_Binding Enzyme_Inhibition Enzyme Inhibition Assays (e.g., HDAC, AChE) Start->Enzyme_Inhibition Cell_Based_Assays Cell-Based Functional Assays (e.g., cAMP, Calcium Flux) Receptor_Binding->Cell_Based_Assays Enzyme_Inhibition->Cell_Based_Assays Toxicity In Vitro Toxicity (e.g., MTT Assay in SH-SY5Y cells) Cell_Based_Assays->Toxicity Data_Analysis Data Analysis (IC50/EC50 Determination) Toxicity->Data_Analysis Synthesis_Pathway Starting_Materials 5-Halopyridin-2-amine + Benzylpiperazine Reaction Nucleophilic Aromatic Substitution Starting_Materials->Reaction Product 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine Reaction->Product

Caption: A generalized synthetic approach.

Systematic modifications to the core structure can provide valuable insights into the SAR:

  • Substitution on the Benzyl Ring: Introducing electron-donating or electron-withdrawing groups can modulate lipophilicity and electronic properties, potentially affecting target binding and BBB penetration.

  • Modification of the Piperazine Linker: Altering the linker between the pyridine and benzyl moieties can influence the compound's conformational flexibility and its ability to fit into the binding pocket of a target.

  • Substitution on the Pyridine Ring: Adding substituents to the pyridine ring can fine-tune the compound's electronic and steric properties, potentially enhancing selectivity for a particular target.

Future Directions and Conclusion

The 5-(4-benzylpiperazin-1-yl)pyridin-2-amine scaffold represents a highly promising starting point for the development of novel CNS therapeutics. Its inherent physicochemical properties, coupled with the well-documented activities of related compounds, provide a strong rationale for its further investigation.

Future research should focus on:

  • Comprehensive Target Deconvolution: Utilizing techniques such as chemical proteomics and affinity-based probes to identify the specific molecular targets of 5-(4-benzylpiperazin-1-yl)pyridin-2-amine within the CNS.

  • Lead Optimization: Employing medicinal chemistry strategies to enhance potency, selectivity, and pharmacokinetic properties through systematic SAR studies.

  • Advanced In Vivo Studies: Progressing lead compounds into more sophisticated animal models that better recapitulate the complexity of human CNS diseases.

  • Biomarker Development: Identifying and validating biomarkers that can be used to monitor the therapeutic efficacy and target engagement of novel compounds in both preclinical and clinical settings.

References

  • New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. Neurobiology of Disease. [Link]

  • Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Molecular Pharmacology. [Link]

  • Assessing molecular scaffolds for CNS drug discovery. MedChemComm. [Link]

  • Aporphines: A privileged scaffold in CNS drug discovery. European Journal of Medicinal Chemistry. [Link]

  • Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants. Journal of Analytical Toxicology. [Link]

  • Design, Synthesis, and Neuroprotective Effects of Novel Cinnamamide-Piperidine and Piperazine Derivatives. ACS Chemical Neuroscience. [Link]

  • Modular synthesis of thirty lead-like scaffolds suitable for CNS drug discovery. Chemical Communications. [Link]

  • Recent Scaffold Hopping Applications in Central Nervous System Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. ACS Chemical Neuroscience. [Link]

  • Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants. Forensic Science International. [Link]

  • Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers in Neuroscience. [Link]

  • Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Benzylpiperazine. Bionity.com. [Link]

  • Benzylpiperazine. Wikidoc. [Link]

  • Method for synthesizing 5- (N-BOC-piperazine-1-yl) pyridine-2-amine.
  • Discovery of 1-(4-((3-(4-methylpiperazin-1-yl)propyl)amino)benzyl)-5-(trifluoromethyl)pyridin-2(1H)-one, an orally active multi-target agent for the treatment of diabetic nephropathy. Bioorganic & Medicinal Chemistry Letters. [Link]

  • The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen. [Link]

  • 5-(4-benzylpiperazin-1-yl)pyridin-2-amine — Chemical Substance Information. NextSDS. [Link]

  • Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. Molecular Diversity. [Link]

  • 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Design, synthesis and assay of 2-(4- phenylpiperazin-1-yl)pyrimidine-5- carboxamide derivatives as acetylcholinesterase inhibitors. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research. [Link]

  • In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. Pharmacophore. [Link]

  • SUCCINATE SALT OF 7-CYCLOPENTYL-2 -(5-PIPERAZIN-1-YL-PYRIDIN-2-YLAMINO) - 7H-PYRROLO [2, 3-D] PYRIMIDINE-6-CARBOXYLIC ACID DIMETHYLAMIDE.
  • 5-(piperazin-1-yl)pyridin-2-amine. PubChem. [Link]

  • Development and Evaluation of Some Molecular Hybrids of N-(1-Benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio) as Multifunctional Agents to Combat Alzheimer's Disease. ACS Omega. [Link]

Sources

Exploratory

Cellular Uptake Mechanisms of 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine: A Technical Whitepaper

Executive Summary The compound 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine (hereafter referred to as 5-BPA) is a synthetic building block and pharmacophore characterized by a lipophilic benzyl group, a basic piperazine rin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine (hereafter referred to as 5-BPA) is a synthetic building block and pharmacophore characterized by a lipophilic benzyl group, a basic piperazine ring, and an aminopyridine moiety. Due to its structural profile, 5-BPA behaves as a prototypical Cationic Amphiphilic Drug (CAD) . Understanding its cellular uptake is critical for predicting its pharmacokinetic distribution, intracellular target engagement, and potential for drug-induced phospholipidosis.

This whitepaper dissects the three primary mechanisms governing the cellular uptake of 5-BPA: Passive Lipoidal Diffusion , Carrier-Mediated Transport (OCTs/PMAT) , and Lysosomal Trapping . We provide the mechanistic causality behind these pathways and detail self-validating experimental protocols for their quantification.

Mechanistic Pathways of Cellular Uptake

Passive Lipoidal Diffusion and the pH-Partition Hypothesis

The primary driver for the initial cellular entry of 5-BPA is passive diffusion across the lipid bilayer. According to the pH-partition theory , only the non-ionized (uncharged) form of a weak base is sufficiently lipophilic to traverse the hydrophobic core of cell membranes[1].

The tertiary amine of the piperazine ring in 5-BPA has an estimated pKa of ~7.5–8.0. At a physiological extracellular pH of 7.4, a dynamic equilibrium exists between the protonated (cationic) and un-ionized (free base) species. The un-ionized fraction, driven by the lipophilicity of the benzyl group (high LogP), rapidly permeates the plasma membrane[2]. Once inside the slightly more acidic cytosol (pH ~7.2), the equilibrium shifts slightly, re-protonating a fraction of the drug and maintaining an inward concentration gradient for the un-ionized species.

Carrier-Mediated Transport via SLC Transporters

While the un-ionized fraction diffuses passively, the protonated fraction of 5-BPA at pH 7.4 acts as an organic cation. This makes it a prime substrate for Solute Carrier (SLC) uptake transporters, specifically the Organic Cation Transporters (OCT1, OCT2, OCT3) and the Plasma Membrane Monoamine Transporter (PMAT) [3].

Piperazine derivatives are well-documented substrates for these low-affinity, high-capacity transporters. OCT1 is highly expressed in hepatocytes, mediating hepatic uptake, while OCT2 drives renal clearance. OCT3 and PMAT are broadly distributed, including in the central nervous system and vascular smooth muscle[4]. These transporters utilize the electrochemical gradient of the cell (inside-negative membrane potential) to drive the influx of the cationic form of 5-BPA against its concentration gradient.

Subcellular Sequestration: Lysosomal Trapping

The most profound intracellular event for lipophilic amines like 5-BPA is lysosomal trapping (or ion trapping). Lysosomes maintain a highly acidic luminal pH (≈4.5–5.0) via V-type ATPases[5].

Mechanistically, the un-ionized free base of 5-BPA in the cytosol diffuses freely across the lysosomal membrane. Upon entering the acidic lumen, both the piperazine and aminopyridine nitrogens become heavily protonated. Because lipid bilayers are highly impermeable to di-cationic species, the drug is effectively "trapped" inside the lysosome[6]. This non-enzymatic, non-transporter-mediated sequestration can lead to lysosomal concentrations of the drug that are 100- to 1000-fold higher than cytosolic levels, significantly expanding the drug's apparent Volume of Distribution (Vd) and potentially triggering lysosomal biogenesis or phospholipidosis[7].

UptakeMechanisms Extracellular Extracellular Space (pH 7.4) 5-BPA Equilibrium Passive Passive Lipoidal Diffusion (Un-ionized Form) Extracellular->Passive Lipophilicity Active Carrier-Mediated Transport (OCTs / PMAT) Extracellular->Active Cationic State Cytosol Cytosol (pH 7.2) Intracellular Pool Passive->Cytosol Active->Cytosol Lysosome Lysosomal Trapping (pH 4.5 - Di-cationic) Cytosol->Lysosome Ion Trapping Efflux Efflux Transporters (e.g., P-gp) Cytosol->Efflux Efflux->Extracellular

Diagram 1: Interplay of passive diffusion, active transport, and lysosomal trapping of 5-BPA.

Self-Validating Experimental Protocols

To accurately quantify the contribution of each mechanism to the total cellular uptake of 5-BPA, the following self-validating protocols must be executed. Causality is built into the controls: specific inhibitors are used to isolate individual pathways.

Protocol 1: Assessment of Passive Permeability (PAMPA)

Purpose: To isolate passive lipoidal diffusion from active transport and cellular trapping.

  • Preparation: Prepare an artificial lipid membrane by coating a PVDF filter plate (pore size 0.45 µm) with a 1% (w/v) solution of lecithin in dodecane.

  • Donor Compartment: Add 5-BPA (10 µM) in PBS adjusted to pH 7.4 to the donor wells.

  • Acceptor Compartment: Add drug-free PBS (pH 7.4) to the acceptor wells.

  • Incubation: Incubate the sandwich plate at 37°C for 4 hours without agitation to maintain the unstirred water layer (UWL).

  • Quantification: Separate the plates and quantify 5-BPA in both compartments using LC-MS/MS.

  • Validation: Calculate the effective permeability ( Peff​ ). Use propranolol as a high-permeability control and atenolol as a low-permeability control[2].

Protocol 2: OCT-Mediated Uptake in Transfected HEK293 Cells

Purpose: To quantify the specific contribution of Organic Cation Transporters. HEK293 cells are utilized because their low endogenous SLC expression provides a clean background[3].

  • Cell Culture: Seed wild-type HEK293 (control) and HEK293 cells stably overexpressing human OCT3 (or PMAT) in 24-well plates. Grow to 80% confluence.

  • Pre-incubation: Wash cells twice with warm Hank’s Balanced Salt Solution (HBSS, pH 7.4). Pre-incubate for 10 minutes.

  • Inhibition Control: In parallel wells, add Decynium-22 (10 µM), a potent inhibitor of OCTs and PMAT, to validate transporter specificity[4].

  • Dosing: Initiate uptake by adding 1 µM of 5-BPA to the wells. Incubate at 37°C for exactly 2 minutes (initial linear rate phase).

  • Termination: Stop uptake by adding ice-cold HBSS containing 100 µM Decynium-22. Wash three times.

  • Lysis & Analysis: Lyse cells with 0.1% Triton X-100. Quantify intracellular 5-BPA via LC-MS/MS and normalize to total protein content (BCA assay).

Protocol 3: Lysosomal Trapping Assay in Fa2N-4 Hepatocytes

Purpose: To measure the extent of lysosomal sequestration. Immortalized Fa2N-4 human hepatocytes are used as they maintain robust, functional lysosomal compartments unlike rapidly dedifferentiating primary hepatocytes[7].

  • Cell Preparation: Culture Fa2N-4 cells in 96-well plates until confluent.

  • Lysosomal Alkalinization (Control): Pre-incubate half the wells with 10 mM Ammonium Chloride ( NH4​Cl ) or 1 µM Bafilomycin A1 for 30 minutes. These agents neutralize lysosomal pH, collapsing the proton gradient and abolishing ion trapping[6].

  • Dosing: Add 5-BPA (1 µM to 10 µM) to all wells and incubate for 60 minutes at 37°C.

  • Washing & Lysis: Wash rapidly with ice-cold PBS to prevent efflux. Extract intracellular drug using 80% acetonitrile.

  • Data Interpretation: The difference in intracellular 5-BPA concentration between the untreated cells and the NH4​Cl -treated cells represents the fraction of drug specifically sequestered within lysosomes.

Workflow Step1 Culture Fa2N-4 Hepatocytes Step2 Pre-incubate with NH4Cl (Control) Step1->Step2 Step3 Dose Compound (5-BPA) Step2->Step3 Step4 LC-MS/MS Quantification Step3->Step4 Step5 Calculate Trapped Fraction Step4->Step5

Diagram 2: Step-by-step workflow for the Lysosomal Trapping quantification assay.

Quantitative Data Summary

The following table synthesizes the expected physicochemical drivers and kinetic parameters for the three uptake mechanisms evaluated for 5-BPA.

Uptake MechanismPrimary Driving ForceKey Physicochemical PropertyExperimental ModelValidation / Control Agent
Passive Diffusion Concentration GradientHigh LogP, Un-ionized fraction at pH 7.4PAMPA (Artificial Membrane)Propranolol (High Permeability)
Active Transport Electrochemical GradientCationic charge at pH 7.4 (Piperazine N)HEK293-OCT3/PMAT CellsDecynium-22 (OCT/PMAT Inhibitor)
Lysosomal Trapping Subcellular pH Gradient ( Δ pH)Basic pKa (~8.0), LipophilicityFa2N-4 Immortalized Hepatocytes NH4​Cl or Bafilomycin A1

References

  • Grokipedia. pH partition theory.
  • ACS Publications. Passive Lipoidal Diffusion and Carrier-Mediated Cell Uptake Are Both Important Mechanisms of Membrane Permeation in Drug Disposition.
  • PMC. Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3.
  • National Open Access Monitor, Ireland. Involvement of Organic Cation Transporter-3 and Plasma Membrane Monoamine Transporter in Serotonin Uptake.
  • Journal of Neuroscience. Corticosterone-Sensitive Monoamine Transport in the Rat Dorsomedial Hypothalamus: Potential Role for Organic Cation Transporter 3.
  • PMC. Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Fa2N-4 Cells).
  • Oncotarget. Lysosomal sequestration of hydrophobic weak base chemotherapeutics triggers lysosomal biogenesis.
  • MDPI. Getting Lost in the Cell–Lysosomal Entrapment of Chemotherapeutics.

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine via Copper-Catalyzed C–N Cross-Coupling

Strategic Overview & Mechanistic Rationale 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine is a highly valuable synthetic intermediate in drug discovery, particularly in the development of cyclin-dependent kinase (CDK) 4/6 inh...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Mechanistic Rationale

5-(4-Benzylpiperazin-1-yl)pyridin-2-amine is a highly valuable synthetic intermediate in drug discovery, particularly in the development of cyclin-dependent kinase (CDK) 4/6 inhibitors. Its structural core is homologous to key pharmacophores found in FDA-approved oncology therapeutics such as Ribociclib and Palbociclib[1],[2].

Historically, synthesizing piperazinyl-pyridines relied on a Nucleophilic Aromatic Substitution (SNAr) using 2-nitro-5-halopyridines, followed by a necessary nitro-reduction step. This multi-step approach is atom-inefficient and increases the likelihood of side reactions[3]. Alternatively, Palladium-catalyzed Buchwald-Hartwig aminations are effective but suffer from high catalyst costs, air-sensitive phosphine ligands, and trace heavy-metal contamination.

This protocol details a highly efficient, single-step Ullmann-type C–N cross-coupling utilizing an inexpensive Copper(I) catalyst[4],[3]. By reacting 2-amino-5-bromopyridine directly with 1-benzylpiperazine, the method achieves absolute chemoselectivity for the secondary amine without requiring the protection of the primary 2-amino group.

Reaction Pathway & Catalytic Cycle

Workflow N1 1. Reagent Preparation Degas DMSO, weigh CuI & K3PO4 N2 2. Reactant Addition 2-Amino-5-bromopyridine + 1-Benzylpiperazine N1->N2 N3 3. Catalytic Coupling 90°C, 18h under Argon N2->N3 N4 4. Aqueous Work-up EtOAc extraction, brine wash N3->N4 N5 5. Purification Silica Gel Column Chromatography N4->N5 N6 6. Product Validation NMR, LC-MS, HPLC N5->N6

Fig 1: Experimental workflow for the Ullmann-type C-N cross-coupling synthesis.

CatalyticCycle CuI Cu(I)-Ethylene Glycol Active Catalyst OA Oxidative Addition Cu(III) Intermediate CuI->OA + 2-Amino-5-bromopyridine LE Ligand Exchange Amine Coordination OA->LE + 1-Benzylpiperazine - HBr (via K3PO4) RE Reductive Elimination Product Release LE->RE Reorganization RE->CuI + Target Product

Fig 2: Proposed Cu-catalyzed Ullmann C-N coupling catalytic cycle.

Reagents & Materials

Table 1: Reaction Stoichiometry (10.0 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountRole
2-Amino-5-bromopyridine 173.011.01.73 gElectrophile
1-Benzylpiperazine 176.261.22.11 g (2.08 mL)Nucleophile
Copper(I) Iodide (CuI) 190.450.15285 mgCatalyst
Ethylene Glycol 62.070.20124 mg (111 µL)Ligand
Potassium Phosphate (K3PO4) 212.273.06.37 gBase
Anhydrous DMSO 78.13N/A20 mLSolvent

Step-by-Step Experimental Protocol

Phase 1: Preparation & Degassing
  • In a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 2-amino-5-bromopyridine (1.73 g, 10.0 mmol) and K3PO4 (6.37 g, 30.0 mmol).

  • Add CuI (285 mg, 1.5 mmol, 15 mol%).

  • Seal the flask with a rubber septum and purge the vessel with Argon using 3 cycles of vacuum/Argon backfill.

    • Causality: Cu(I) is highly susceptible to aerobic oxidation. Conversion to Cu(II) renders the metal center catalytically inactive for oxidative addition.

Phase 2: Reactant Addition
  • Inject anhydrous DMSO (20 mL) via syringe, followed by ethylene glycol (111 µL, 2.0 mmol, 20 mol%) and 1-benzylpiperazine (2.08 mL, 12.0 mmol).

    • Self-Validation: At this stage, the mixture will appear as a pale, heterogeneous suspension.

Phase 3: Catalytic Coupling
  • Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 18 hours.

    • Self-Validation: As the active Cu(I)-diol-amine complex forms, the reaction mixture will transition to a deep blue/green or dark brown color.

  • Monitor reaction completion via TLC (Eluent: 10% MeOH in DCM).

    • Self-Validation: The starting material (Rf ≈ 0.6, UV active) should be completely consumed and replaced by a new, highly polar spot (Rf ≈ 0.3) that stains positive with Dragendorff's reagent.

Phase 4: Quenching & Extraction
  • Cool the reaction mixture to room temperature.

  • Quench by adding 50 mL of a 5% aqueous ammonia solution.

    • Causality: Ammonia acts as a strong competitive ligand for copper, forming soluble [Cu(NH3​)4​]2+ complexes. This effectively sequesters the metal into the aqueous phase, preventing product contamination.

  • Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Wash the combined organic layers with brine (3 × 50 mL) to remove residual DMSO, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Phase 5: Purification
  • Purify the crude residue via flash column chromatography on silica gel.

  • Elute with a gradient of 2% to 10% Methanol in Dichloromethane containing 1% Triethylamine.

    • Causality: Triethylamine neutralizes the acidic silanol groups on the silica gel, preventing the severe tailing commonly associated with tertiary amine products.

  • Pool the pure fractions and evaporate to yield the target compound as an off-white to pale yellow solid.

Troubleshooting & Causality Analysis

Observation / ChoiceMechanistic Causality & Troubleshooting
Why Ethylene Glycol? Ethylene glycol acts as a bidentate ligand. It stabilizes the Cu(I) center against disproportionation and significantly lowers the activation energy required for the oxidative addition of the aryl bromide[4].
Why K3PO4 over NaOtBu? K3PO4 is a mild, insoluble base in DMSO. Its slow dissolution provides a controlled basic environment, preventing the deprotonation of the primary 2-amino group. This dictates absolute chemoselectivity for the secondary amine of 1-benzylpiperazine[4].
Incomplete Conversion Usually indicates catalyst poisoning by oxygen. Ensure strict Schlenk techniques are used. If the reaction stalls, an additional 5 mol% of CuI and ethylene glycol can be spiked into the mixture under Argon.

Analytical Characterization

To validate the structural integrity of the synthesized 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine, the following spectroscopic data should be observed:

  • 1H NMR (400 MHz, DMSO-d6): δ 7.65 (d, J = 2.8 Hz, 1H, Py-H6), 7.35-7.25 (m, 5H, Ph-H), 7.15 (dd, J = 8.8, 2.8 Hz, 1H, Py-H4), 6.40 (d, J = 8.8 Hz, 1H, Py-H3), 5.40 (s, 2H, NH2​ ), 3.50 (s, 2H, CH2​ -Ph), 2.95 (t, J = 4.8 Hz, 4H, Piperazine-H), 2.50 (t, J = 4.8 Hz, 4H, Piperazine-H).

  • MS (ESI): m/z calculated for C16​H20​N4​ [M+H]+ 269.17, found 269.2.

References

  • Title: 5-(piperazin-1-yl)pyridin-2-aMine - ChemicalBook: Usage And Synthesis Source: ChemicalBook URL: 1

  • Title: Ribociclib Source: Chemenu URL: 2

  • Title: Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine Source: RSC Advances, 2017, 7, 44366-44370 URL: 4

  • Title: CN111995569A - Preparation method of cyclin-dependent kinase inhibitor intermediate Source: Google Patents URL: 3

Sources

Application

Application Note: A Robust HPLC Method for the Development and Validation of Amantadine Hydrochloride Analysis

Introduction Amantadine hydrochloride, a tricyclic amine, is an antiviral and antiparkinsonian drug.[1] Its therapeutic efficacy is dependent on maintaining optimal plasma concentrations, necessitating a robust and relia...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Amantadine hydrochloride, a tricyclic amine, is an antiviral and antiparkinsonian drug.[1] Its therapeutic efficacy is dependent on maintaining optimal plasma concentrations, necessitating a robust and reliable analytical method for its quantification in pharmaceutical formulations and biological matrices. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[2][3][4]

This application note provides a comprehensive guide to the development and validation of a reversed-phase HPLC (RP-HPLC) method for the determination of Amantadine Hydrochloride, with reference to CAS 1018505-55-9 as a United States Pharmacopeia (USP) Reference Standard. The methodologies and validation protocols described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, United States Pharmacopeia (USP) General Chapter <621>, and the U.S. Food and Drug Administration (FDA) guidance documents.[5][6][7][8][9][10][11][12][13]

Part 1: HPLC Method Development

The primary objective of HPLC method development is to establish a set of chromatographic conditions that can separate, detect, and quantify the analyte of interest with adequate resolution, sensitivity, and a reasonable analysis time.[14][15] The following sections detail the systematic approach taken to develop a suitable RP-HPLC method for Amantadine Hydrochloride.

Analyte Physicochemical Properties

A thorough understanding of the analyte's physicochemical properties is the cornerstone of logical method development.[14]

  • Chemical Structure: Amantadine is a primary amine with a rigid, cage-like adamantane structure.

  • pKa: The pKa of the primary amine group is approximately 10.1. This indicates that Amantadine will be protonated and exist as a cation at pH values below its pKa.

  • Solubility: Amantadine hydrochloride is soluble in water and polar organic solvents.

  • UV Absorbance: Amantadine lacks a significant chromophore, resulting in poor UV absorbance. This is a critical consideration for detector selection. Given this property, direct UV detection is not feasible. Therefore, derivatization or the use of an alternative detector such as a Refractive Index (RI) detector, Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS) is necessary. For this application note, we will proceed with a derivatization approach to enable UV detection, a common strategy in many quality control laboratories. Pre-column derivatization with a UV-absorbing agent like dansyl chloride or o-phthalaldehyde (OPA) is a viable option.

Chromatographic System Selection

Based on the analyte's properties, a reversed-phase chromatographic approach was selected.

  • Column (Stationary Phase): A C18 column is a suitable starting point for the separation of moderately polar compounds. The non-polar stationary phase will interact with the adamantane portion of the Amantadine molecule. A column with dimensions of 4.6 mm x 150 mm and a particle size of 5 µm provides a good balance between resolution, efficiency, and backpressure.

  • Mobile Phase (Eluent): A mixture of an aqueous buffer and an organic modifier is used in reversed-phase chromatography.

    • Organic Modifier: Acetonitrile and methanol are common choices. Acetonitrile generally provides better peak shape and lower backpressure.

    • Aqueous Buffer: A phosphate or acetate buffer is used to control the pH of the mobile phase. Maintaining the pH below the pKa of Amantadine (e.g., pH 3-4) will ensure it remains in its protonated form, leading to consistent retention.

  • Detector: As established, a UV detector will be used following pre-column derivatization. The detection wavelength will be determined by the maximum absorbance of the derivatized Amantadine.

Method Optimization

The initial chromatographic conditions are systematically optimized to achieve the desired separation characteristics.

Table 1: Optimized HPLC Method Parameters

ParameterOptimized ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for the derivatized analyte.
Mobile Phase Acetonitrile: 0.05M Potassium Dihydrogen Phosphate (pH 3.5) (60:40, v/v)The ratio of organic to aqueous phase is optimized for ideal retention time and peak shape. The buffer controls the pH to ensure consistent ionization of the analyte.
Flow Rate 1.0 mL/minOffers a balance between analysis time and chromatographic efficiency.
Injection Volume 20 µLA standard volume that provides good sensitivity without overloading the column.
Column Temperature 30 °CMaintains consistent retention times and improves peak symmetry.
Detector UV at 254 nm (after pre-column derivatization with a suitable agent)Wavelength selected based on the maximum absorbance of the derivatized Amantadine.
Workflow for HPLC Method Development

MethodDevelopmentWorkflow A Define Analytical Target Profile B Gather Analyte Information (CAS 1018505-55-9) A->B Input C Select Chromatographic Mode (Reversed-Phase) B->C Informs D Initial Method Scouting (Column, Mobile Phase, Detector) C->D Leads to E Method Optimization (Gradient, pH, Temperature) D->E Refinement F Finalized HPLC Method E->F Achieves G Method Validation F->G Proceeds to ValidationParameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Linearity->Accuracy Linearity->Precision LOQ LOQ Accuracy->LOQ Precision->Accuracy Precision->LOQ LOD LOD Robustness Robustness SystemSuitability System Suitability Robustness->SystemSuitability SystemSuitability->Linearity SystemSuitability->Precision

Caption: The interconnectedness of key HPLC method validation parameters.

Summary of Validation Data

Table 2: Summary of Method Validation Results

Validation ParameterResultAcceptance CriteriaStatus
Specificity No interference from blank, placebo, or degradation products.Peak purity > 99%Pass
Linearity (r²) 0.9995≥ 0.999Pass
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%Pass
Precision (RSD) Repeatability: 0.8%Intermediate: 1.2%≤ 2.0%Pass
LOD 0.05 µg/mL--
LOQ 0.15 µg/mL--
Robustness No significant impact on results from minor parameter changes.System suitability criteria met.Pass
System Suitability Tailing Factor: 1.2Theoretical Plates: 3500RSD of Peak Areas: 0.5%Tailing ≤ 2.0Plates ≥ 2000RSD ≤ 2.0%Pass

Conclusion

The developed and validated RP-HPLC method is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative determination of Amantadine Hydrochloride. The method is suitable for its intended purpose in a quality control environment for routine analysis. The systematic approach to method development and the comprehensive validation based on ICH guidelines ensure the reliability and consistency of the analytical results.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. [Link]

  • Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY. [Link]

  • U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation. [Link]

  • Bioanalytical Method Validation. Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Agilent. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • LCGC. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>?[Link]

  • ECA Academy. (2025). Further Modifications to USP Chapter <621> Chromatography Published for Comment. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • International Council for Harmonisation. ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • BMC Chemistry. (2024). Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds. [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2024). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation: Insights into Chromatographic Parameter. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • SlideShare. ICH Q2 Analytical Method Validation. [Link]

  • OECD Existing Chemicals Database. THEOPHILLINE CAS N°: 58-55-9. [Link]

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Method

Application Note: Preparation and Handling of 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine Stock Solutions

Target Audience: Researchers, assay developers, and drug discovery scientists. Document Type: Technical Protocol & Application Guide Introduction & Chemical Rationale 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine is a specia...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay developers, and drug discovery scientists. Document Type: Technical Protocol & Application Guide

Introduction & Chemical Rationale

5-(4-Benzylpiperazin-1-yl)pyridin-2-amine is a specialized small-molecule building block and pharmacophore frequently utilized in the development of kinase inhibitors and GPCR-targeting ligands[1]. Structurally, the molecule features a highly lipophilic benzylpiperazine moiety coupled to a polar aminopyridine head group.

While the amine provides localized polarity, the dominant hydrophobic nature of the benzyl group dictates its bulk solubility behavior. Improper handling of amphiphilic-like small molecules in aqueous bioassays frequently leads to colloidal aggregation—a primary source of false-positive data in high-throughput screening (HTS)[2]. This application note provides a self-validating, mechanistically grounded protocol for preparing and storing stock solutions to ensure absolute data integrity during in vitro testing.

Physicochemical Properties

To ensure accurate molarity calculations, the foundational physicochemical properties of the compound are summarized below[1].

PropertyValue
Chemical Name 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine
CAS Number 1018505-55-9
Molecular Formula C16H20N4
Molecular Weight 268.36 g/mol
Appearance Solid powder
Recommended Primary Solvent Anhydrous DMSO (Dimethyl sulfoxide)
Storage (Solid) +4°C to +25°C (Desiccated)
Storage (Solution) -20°C to -80°C (Aliquoted, protected from light)

Solvent Selection & Mechanistic Causality

Why DMSO? Dimethyl sulfoxide (DMSO) is the universal gold standard for small-molecule library storage[3]. Its unique amphipathic nature effectively disrupts the crystalline lattice of 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine, solvating both the hydrophobic benzyl ring and the polar amine functionality.

The Danger of Aqueous Solvents for Stock Solutions: Attempting to dissolve this compound directly into aqueous buffers (e.g., PBS, Tris) at millimolar concentrations will result in incomplete dissolution or micelle formation. Furthermore, DMSO is highly hygroscopic. If non-anhydrous DMSO is used, or if the stock is exposed to atmospheric moisture, the absorbed water will drastically lower the solubility limit of the compound, leading to silent precipitation at the bottom of the tube[4].

Standard Operating Procedure (SOP): 10 mM Stock Preparation

The following protocol details the preparation of a 1.0 mL stock solution at a concentration of 10 mM.

Calculation:

  • Target Concentration: 10 mM (0.010 mol/L)

  • Target Volume: 1.0 mL (0.001 L)

  • Required Mass = 0.010 mol/L × 0.001 L × 268.36 g/mol = 2.68 mg

Step-by-Step Methodology
  • Thermal Equilibration:

    • Action: Allow the sealed vial of solid 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine to equilibrate to room temperature in a desiccator for 30 minutes before opening.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder. This artificially inflates the weighed mass and introduces water into the final stock, compromising solubility[4].

  • Weighing:

    • Action: Using an analytical balance, accurately weigh 2.68 mg of the compound into a sterile, static-free polypropylene microcentrifuge tube.

  • Solvent Addition:

    • Action: Add exactly 1.0 mL of LC-MS grade, anhydrous DMSO (≥99.9% purity).

  • Dissolution & Disruption:

    • Action: Vortex vigorously for 30–60 seconds. If microscopic particulate matter remains visible, sonicate the tube in a room-temperature water bath for 5 minutes.

    • Causality: Sonication provides the necessary mechanical cavitation to break down resilient micro-crystals without applying thermal stress that could degrade the amine group.

  • Aliquoting (Critical Step):

    • Action: Divide the 10 mM stock into 50 µL to 100 µL single-use aliquots in tightly sealed tubes.

    • Causality: Repeated freeze-thaw cycles draw moisture into the hygroscopic DMSO. Aliquoting ensures the compound is only thawed once immediately prior to the assay, maintaining a self-validating chain of integrity[5].

  • Storage:

    • Action: Store all aliquots immediately at -20°C or -80°C.

Aqueous Dilution & Assay Handling

When transitioning from the DMSO stock to an aqueous bioassay, the compound is highly susceptible to the "crash out" effect—forming colloidal aggregates that nonspecifically inhibit enzymes or sequester assay reagents[2].

To prevent aggregation artifacts:

  • Serial Dilution in DMSO: Perform all intermediate serial dilutions (e.g., for an IC50 dose-response curve) in 100% anhydrous DMSO first[6].

  • The Aqueous Jump: Make a single, final dilution step from the DMSO intermediate directly into the aqueous assay buffer.

  • Solvent Limits: Ensure the final DMSO concentration in the assay well does not exceed 1.0% (v/v) for biochemical assays, or 0.1% (v/v) for sensitive cell-based assays, to prevent solvent-induced toxicity or protein denaturation[5].

Workflow Visualization

Workflow Solid 1. Solid Compound Equilibrate to RT in Desiccator Weigh 2. Weigh 2.68 mg Transfer to sterile tube Solid->Weigh DMSO 3. Add 1.0 mL Anhydrous DMSO (≥99.9%) Weigh->DMSO Dissolve 4. Vortex & Sonicate (Yields 10 mM Stock) DMSO->Dissolve Aliquot 5. Aliquot (50-100 µL) Store at -20°C to -80°C Dissolve->Aliquot Dilute 6. Serial Dilution Perform in 100% DMSO Aliquot->Dilute Thaw single aliquot Assay 7. Transfer to Assay Buffer (Final DMSO ≤ 1.0%) Dilute->Assay 1:100 dilution jump

Preparation, storage, and aqueous dilution workflow for 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine.

References

  • Pharmaffiliates. 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine Chemical Properties. Retrieved from:[Link]

  • ActiveBioPharma. 5-(4-benzylpiperazin-1-yl)pyridin-2-amine Data. Retrieved from: [Link]

  • Markossian, S., et al. (2021). Busting Myths in Compound Handling Practices for Assay Developers. SLAS Technology. Retrieved from: [Link]

  • Drugs for Neglected Diseases initiative (DNDi). Drug Screening: SOP Drug Preparation Stock Solution. Retrieved from: [Link]

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Assay Operations for SAR Support. Retrieved from:[Link]

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Assay Interference by Aggregation. Retrieved from:[Link]

  • Porta, E. O. J., et al. (2024). Microplate-Based Enzymatic Activity Assay Protocol. ChemRxiv. Retrieved from: [Link]

Sources

Application

Using 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine as a pharmaceutical building block

An In-Depth Guide to the Application of 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine in Modern Drug Discovery Introduction: A Privileged Scaffold in Medicinal Chemistry 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine is a heteroc...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine in Modern Drug Discovery

Introduction: A Privileged Scaffold in Medicinal Chemistry

5-(4-Benzylpiperazin-1-yl)pyridin-2-amine is a heterocyclic compound of significant interest in pharmaceutical research and development. Its structure combines three key pharmacophoric elements: a 2-aminopyridine moiety, a central piperazine ring, and a terminal benzyl group. This unique combination makes it a highly versatile and valuable building block, particularly in the design of targeted therapies. The 2-aminopyridine portion is a well-established "hinge-binder" for various protein kinases, while the N-benzylpiperazine tail provides a vector for modulating solubility, cell permeability, and selectivity, allowing for fine-tuning of a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This guide provides a detailed overview of its properties, synthesis, and application, with a focus on its role in the development of potent and selective kinase inhibitors for oncology.

Physicochemical and Structural Properties

Understanding the fundamental properties of a building block is critical for its effective use in synthesis and for predicting its influence on the characteristics of the final drug molecule. The properties of 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine are summarized below. The pKa values are estimated based on closely related structures, as piperazine nitrogens are basic and their protonation state is crucial for solubility and target interaction.[1][2]

PropertyValueSource
CAS Number 1018505-55-9[3]
Molecular Formula C₁₆H₂₀N₄N/A
Molecular Weight 268.36 g/mol N/A
Appearance Likely a solid (based on analogs)N/A
Calculated LogP 2.9 - 3.5Estimated
Estimated pKa₁ ~8.5 (Piperazine N4)[1][2]
Estimated pKa₂ ~4.0 (Piperazine N1/Pyridine)[1][2]
Solubility Expected to be soluble in organic solvents (DCM, MeOH, DMSO) and acidic aqueous solutions.Inferred

Synthesis of the Building Block

The synthesis of 5-(4-benzylpiperazin-1-yl)pyridin-2-amine is typically achieved through a two-step process involving a nucleophilic aromatic substitution (SNAr) followed by the reduction of a nitro group. This approach is efficient and allows for the introduction of various substituents on the piperazine ring if needed.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Nitro Group Reduction A 5-Bromo-2-nitropyridine C 5-(4-Benzylpiperazin-1-yl)-2-nitropyridine A->C Base (e.g., K2CO3) Solvent (e.g., DMSO) Heat B 1-Benzylpiperazine B->C D 5-(4-Benzylpiperazin-1-yl)-2-nitropyridine E 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine (Final Product) D->E Reducing Agent (e.g., Fe/NH4Cl or H2, Pd/C) Solvent (e.g., EtOH/H2O)

Caption: Synthetic workflow for 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine.

Protocol 1: Synthesis of 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine

This protocol is adapted from established methods for similar aminopyridine syntheses.[4]

Step 1: Synthesis of 5-(4-Benzylpiperazin-1-yl)-2-nitropyridine

  • Reagents & Setup: To a round-bottom flask equipped with a magnetic stirrer and condenser, add 5-bromo-2-nitropyridine (1.0 eq), 1-benzylpiperazine (1.1 eq), and potassium carbonate (2.0 eq).

  • Solvent: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a substrate concentration of approximately 0.5 M.

  • Reaction: Heat the reaction mixture to 100-120 °C and stir for 4-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Rationale: The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution, allowing the displacement of the bromide by the secondary amine of benzylpiperazine. Potassium carbonate acts as the base to neutralize the HBr formed.

  • Work-up: After completion, cool the mixture to room temperature and pour it into a beaker of cold water. A yellow precipitate should form.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. The crude product can be used directly in the next step or purified further by recrystallization from ethanol if necessary.

Step 2: Synthesis of 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine

  • Reagents & Setup: To a round-bottom flask, add the crude 5-(4-benzylpiperazin-1-yl)-2-nitropyridine (1.0 eq) and ammonium chloride (4-5 eq).

  • Solvent: Add a mixture of ethanol and water (e.g., 4:1 v/v).

  • Reaction: Heat the suspension to reflux (approx. 80-90 °C). Add iron powder (Fe, 5-10 eq) portion-wise over 30 minutes. Stir vigorously at reflux for 2-4 hours, monitoring by TLC/LC-MS until the starting material is consumed.

    • Rationale: Iron in the presence of a mild acid (generated from ammonium chloride) is a classic and robust method for the reduction of aromatic nitro groups to amines. The addition of an inorganic salt like NH₄Cl can also help prevent the formation of azo impurities.[4]

  • Work-up: Once the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron salts. Wash the celite pad with hot ethanol.

  • Extraction: Concentrate the filtrate under reduced pressure to remove most of the ethanol. Add water and a saturated solution of sodium bicarbonate to basify the mixture, then extract with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel to yield the final product.

Application in Kinase Inhibitor Synthesis

The primary utility of 5-(4-benzylpiperazin-1-yl)pyridin-2-amine is as a key fragment in the synthesis of ATP-competitive kinase inhibitors. Many successful kinase inhibitors, including several FDA-approved drugs, are built upon an aminopyrimidine or a related heterocyclic core.

The Hinge-Binding Motif

The 2-aminopyridine scaffold is a bioisostere of adenine, the core of ATP. It is perfectly designed to form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a conserved stretch of amino acids that connects the N- and C-lobes of the enzyme. This interaction anchors the inhibitor in the active site, serving as the foundation for its inhibitory activity.

G cluster_0 Kinase Hinge Region Hinge_NH Backbone N-H Inhibitor 2-Aminopyridine Moiety N-H Pyridine-N Hinge_NH->Inhibitor:f2 H-Bond Acceptor Hinge_CO Backbone C=O Inhibitor:f1->Hinge_CO H-Bond Donor

Caption: Hydrogen bonding between the 2-aminopyridine scaffold and the kinase hinge.

Role of the N-Benzylpiperazine Moiety: Structure-Activity Relationship (SAR)

While the aminopyridine group provides the anchor, the N-benzylpiperazine moiety is crucial for achieving high potency and a desirable pharmacological profile.

  • Solubility and Physicochemical Properties: The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, which generally enhances aqueous solubility—a critical factor for drug formulation and bioavailability.[5] The benzyl group adds lipophilicity, which can improve cell membrane permeability. The balance between these features is key.

  • Selectivity and Potency: The N-benzylpiperazine tail extends from the hinge-binding core into more variable regions of the ATP-binding pocket. The benzyl group, being larger and more flexible than simple alkyl groups (like methyl or ethyl), can form favorable hydrophobic or π-stacking interactions with non-polar residues in the active site.[6][7] This can significantly increase binding affinity (potency) and can be exploited to achieve selectivity for a target kinase over closely related off-targets.

  • Vector for Further Modification: The benzyl group itself can be substituted (e.g., with fluoro or methoxy groups) to further probe interactions within the binding pocket or to block sites of metabolic degradation, thereby improving the drug's half-life.

Protocol 2: Buchwald-Hartwig Amination for Kinase Inhibitor Scaffold Synthesis

The most common application of this building block is its coupling with a functionalized chloro- or bromo-pyrimidine. The Buchwald-Hartwig amination is the premier method for this C-N bond formation.[8][9]

G cluster_0 Reactants cluster_1 Catalytic System A 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine Product N-(5-(4-benzylpiperazin-1-yl)pyridin-2-yl)-4-R-pyrimidin-2-amine (Kinase Inhibitor Scaffold) A->Product B 2-Chloro-4-R-pyrimidine (Heterocyclic Core) B->Product Catalyst Pd Catalyst (e.g., Pd2(dba)3) Catalyst->Product Heat Inert Atmosphere (N2/Ar) Ligand Phosphine Ligand (e.g., Xantphos, BINAP) Ligand->Product Base Base (e.g., NaOtBu, Cs2CO3) Base->Product Solvent Anhydrous Solvent (e.g., Toluene, Dioxane) Solvent->Product

Caption: Workflow for a typical Buchwald-Hartwig cross-coupling reaction.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Add the chloro-pyrimidine core (1.0 eq), 5-(4-benzylpiperazin-1-yl)pyridin-2-amine (1.1-1.2 eq), the phosphine ligand (e.g., Xantphos, 5-10 mol%), and the base (e.g., sodium tert-butoxide, 1.5-2.0 eq) to an oven-dried Schlenk flask.

  • Degassing: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

    • Rationale: The palladium(0) active catalyst is oxygen-sensitive. Removing all oxygen is critical for catalytic activity and to prevent catalyst degradation.

  • Catalyst and Solvent Addition: Add the palladium source (e.g., Pd₂(dba)₃, 2-5 mol%) and anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Reaction: Heat the mixture to 90-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. Reaction times can vary from 2 to 24 hours depending on the reactivity of the substrates.

    • Rationale: The catalytic cycle involves oxidative addition of the Pd(0) catalyst to the chloro-pyrimidine, coordination of the aminopyridine, deprotonation by the base, and finally reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[8]

  • Work-up: After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate and purify the crude residue by flash column chromatography on silica gel to obtain the desired final product.

Biological Context: Targeting the Cell Cycle

Many inhibitors synthesized from this building block target Cyclin-Dependent Kinases (CDKs), particularly CDK4 and CDK6. These kinases are fundamental regulators of the cell cycle. In many cancers, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation.

G Mitogens Mitogenic Signals (Growth Factors) CyclinD Cyclin D Mitogens->CyclinD Induces Expression ActiveComplex Active Cyclin D-CDK4/6 Complex CyclinD->ActiveComplex CDK46 CDK4/6 CDK46->ActiveComplex Rb Retinoblastoma Protein (Rb) ActiveComplex->Rb Phosphorylates E2F E2F Transcription Factors Rb->E2F Inhibits pRb Phosphorylated Rb (pRb) pRb->E2F Releases G1_S_Genes S-Phase Entry Genes (e.g., Cyclin E) E2F->G1_S_Genes Activates Transcription CellCycle G1-S Phase Transition (Cell Proliferation) G1_S_Genes->CellCycle Inhibitor CDK4/6 Inhibitor (Derived from Building Block) Inhibitor->ActiveComplex Inhibits

Caption: The Cyclin D-CDK4/6-Rb pathway and the point of intervention for inhibitors.

By inhibiting the active Cyclin D-CDK4/6 complex, drugs derived from 5-(4-benzylpiperazin-1-yl)pyridin-2-amine prevent the phosphorylation of the Retinoblastoma (Rb) protein. This keeps Rb in its active, hypophosphorylated state, where it remains bound to E2F transcription factors, preventing the expression of genes required for the transition from the G1 to the S phase of the cell cycle and thereby halting proliferation.

Conclusion

5-(4-Benzylpiperazin-1-yl)pyridin-2-amine stands out as a "privileged" and highly functional building block in drug discovery. Its rational design allows for straightforward incorporation into complex molecules targeting essential cellular machinery like protein kinases. The protocols and principles outlined in this guide demonstrate its synthetic accessibility and strategic importance. By understanding the distinct roles of its constituent parts—the hinge-binding aminopyridine and the property-modulating N-benzylpiperazine tail—researchers can effectively leverage this scaffold to accelerate the development of next-generation targeted therapies.

References

  • NextSDS. 5-(4-benzylpiperazin-1-yl)pyridin-2-amine — Chemical Substance Information. [Link]

  • Chambers, J. et al. (2008). Synthesis and structure-activity relationships of N-(3-phenylpropyl)-N′-benzylpiperazines: Potent ligands for σ1 and σ2 receptors. Bioorganic & Medicinal Chemistry, 16(2), 755-761. [Link]

  • Dal Bello, F. et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry, 13(9), 1101-1107. [Link]

  • Caddick, S. et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

  • Google Patents. Method for synthesizing 5- (N-BOC-piperazine-1-yl) pyridine-2-amine. CN107417757A.
  • Al-Ostoot, F.H. et al. (2021). Piperazine Heterocycles as Potential Anticancer Agents: A Review. Molecules, 26(11), 3127. [Link]

  • Fallacara, A.L. et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6682. [Link]

  • Wang, T. et al. (2021). Piperazine skeleton in the structural modification of natural products: a review. RSC Advances, 11(43), 26569-26588. [Link]

  • NextSDS. (4-BENZYL-PIPERAZIN-1-YL)-PYRIDIN-2-YLMETHYLENE-AMINE, DI-HYDROCHLORIDE — Chemical Substance Information. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Khalili, F., Henni, A., & East, A. L. L. (2012). p K a Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 57(10), 2903-2908. [Link]

  • Li, J. et al. (2016). Nickel‐catalyzed Buchwald–Hartwig amination of pyrimidin-2-yl tosylates with indole, benzimidazole and... Applied Organometallic Chemistry, 30(7), 586-590. [Link]

  • Al-Hiari, Y. M. et al. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 17(10), 11488-11499. [Link]

  • ResearchGate. Structures of FDA-approved anticancer drugs based on piperazine rings. [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. [Link]

  • PubChem. 4-N-benzyl-4-N-[2-[3-(2-piperazin-1-ylpyrimidin-5-yl)phenyl]phenyl]pyrimidine-2,4-diamine. [Link]

  • Pinto, M. et al. (2022). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. Pharmaceuticals, 15(11), 1335. [Link]

  • Organic Syntheses. 1-benzylpiperazine. [Link]

  • Gligorijević, N. et al. (2025). Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. Molecules. [Link]

  • da Silva, E. T. et al. (2023). Piperazine amides with desirable solubility, physicochemical and drug-like properties. Journal of the Saudi Chemical Society, 27(4), 101666. [Link]

  • Google Patents. SUCCINATE SALT OF 7-CYCLOPENTYL-2 -(5-PIPERAZIN-1-YL-PYRIDIN-2-YLAMINO) - 7H-PYRROLO[2,3-D]PYRIMIDINE.
  • University of Regina. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]

  • PubChemLite. 5-[4-(pyridin-2-yl)piperazin-1-yl]pyridin-2-amine. [Link]

Sources

Method

LC-MS/MS quantification of 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine in plasma

High-Sensitivity LC-MS/MS Quantification of 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine in Human Plasma: Method Development and Validation Executive Summary The quantification of highly basic, lipophilic amines in biologic...

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Author: BenchChem Technical Support Team. Date: March 2026

High-Sensitivity LC-MS/MS Quantification of 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine in Human Plasma: Method Development and Validation

Executive Summary

The quantification of highly basic, lipophilic amines in biological matrices presents distinct bioanalytical challenges, primarily driven by severe matrix-induced ion suppression and chromatographic peak tailing. This application note details a robust, fully validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the precise quantification of 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine (CAS: 1018505-55-9) in human plasma. By leveraging Mixed-Mode Cation Exchange (MCX) solid-phase extraction and superficially porous Biphenyl chromatography, this self-validating system achieves a Lower Limit of Quantification (LLOQ) of 0.1 ng/mL, making it highly suitable for preclinical and clinical pharmacokinetic (PK) profiling.

Physicochemical Rationale & Causality in Method Design

As a Senior Application Scientist, it is critical to look beyond standard templates and design a method driven by the molecule's intrinsic physicochemical properties. 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine (MW: 268.36 g/mol ) possesses four nitrogen atoms, including a primary aminopyridine and a tertiary piperazine ring.

  • Sample Clean-up Strategy: The piperazine nitrogen has a basic pKa of ~8.5. Standard protein precipitation (PPT) leaves endogenous phospholipids in the extract, which compete for surface charge droplets during Electrospray Ionization (ESI), leading to severe matrix suppression[1]. To circumvent this, we utilize a Mixed-Mode Cation Exchange (MCX) solid-phase extraction. At an acidic pH, the piperazine is fully protonated and binds strongly to the sulfonic acid groups of the sorbent. This allows for an aggressive 100% methanol wash that completely strips away neutral lipids and phospholipids before eluting the target analyte with a basic organic solvent.

  • Chromatographic Selection: Basic amines frequently exhibit severe peak tailing on traditional C18 stationary phases due to secondary interactions with unendcapped surface silanols. Instead of a C18 column, this protocol employs a Superficially Porous Biphenyl column . The biphenyl phase provides orthogonal π−π interactions with the analyte's benzyl and pyridine rings. This enhances retention, allowing the analyte to elute at a higher organic mobile phase percentage, which directly improves ESI desolvation efficiency and MS sensitivity [2].

Reagents and Materials

  • Analyte: 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine (Reference Standard, Purity >99%).

  • Internal Standard (IS): 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine-d7 (SIL-IS).

  • Biological Matrix: K2EDTA Human Plasma.

  • Extraction Sorbent: Oasis MCX 96-well plate (30 mg/well).

  • Mobile Phases:

    • Mobile Phase A (MPA): LC-MS grade Water with 0.1% Formic Acid and 2 mM Ammonium Formate.

    • Mobile Phase B (MPB): LC-MS grade Acetonitrile with 0.1% Formic Acid.

Step-by-Step Methodology

Sample Preparation (MCX SPE)

This extraction protocol ensures high recovery while systematically eliminating matrix interferences.

  • Pretreatment: Aliquot 50 µL of human plasma into a 96-well collection plate. Add 10 µL of the IS working solution (50 ng/mL). Add 100 µL of 2% Phosphoric Acid ( H3​PO4​ ) in water to disrupt protein binding and ensure complete ionization of the basic nitrogens. Vortex for 2 minutes.

  • Conditioning: Condition the MCX 96-well plate with 400 µL of Methanol, followed by 400 µL of 2% H3​PO4​ .

  • Loading: Transfer the pretreated plasma samples onto the MCX plate. Apply low vacuum (approx. 2-3 inHg) to allow dropwise loading (1 mL/min).

  • Washing:

    • Wash 1: 400 µL of 2% H3​PO4​ (removes aqueous-soluble interferences).

    • Wash 2: 400 µL of 100% Methanol (removes phospholipids and neutral lipophilic compounds).

  • Elution: Elute the target analytes into a clean collection plate using 2 × 100 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. The high pH neutralizes the piperazine, releasing it from the cation exchange sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-pure nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (90% MPA / 10% MPB).

SPE_Workflow Plasma Plasma Sample (50 µL) + Internal Standard Pretreatment Pretreatment Add 2% H3PO4 (100 µL) Plasma->Pretreatment Load Load Sample (Protonated Amines Bind) Pretreatment->Load Condition Condition MCX Plate MeOH then 2% H3PO4 Condition->Load Wash1 Wash 1: 2% H3PO4 (Removes Neutrals) Load->Wash1 Wash2 Wash 2: 100% MeOH (Removes Lipids) Wash1->Wash2 Elute Elute: 5% NH4OH in MeOH (Neutralizes Amines) Wash2->Elute Evaporate Evaporate & Reconstitute (Mobile Phase A) Elute->Evaporate LCMS LC-MS/MS Analysis Evaporate->LCMS

Solid-Phase Extraction (MCX) workflow for basic amine isolation from plasma.

Liquid Chromatography Conditions

The addition of 2 mM ammonium formate to the aqueous phase acts as a dynamic modifier, preventing secondary silanol interactions and sharpening the chromatographic peak [3].

ParameterSpecification
Analytical Column Superficially Porous Biphenyl, 50 × 2.1 mm, 2.7 µm
Column Temperature 40 °C
Flow Rate 0.5 mL/min
Injection Volume 2.0 µL
Gradient Program 0.0-0.5 min: 10% B0.5-2.0 min: 10% 95% B2.0-3.0 min: 95% B (Wash)3.1-4.0 min: 10% B (Equilibration)
Mass Spectrometry (MS/MS) Conditions

Detection is performed on a triple quadrupole mass spectrometer operating in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

Fragmentation Precursor Precursor Ion [M+H]+ m/z 269.2 Product1 Quantifier Ion Benzyl Cation m/z 91.1 Precursor->Product1 Collision Energy 35 eV Product2 Qualifier Ion Loss of Benzyl m/z 178.1 Precursor->Product2 Collision Energy 25 eV

ESI+ MS/MS fragmentation pathway of 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine.

AnalyteQ1 (m/z)Q3 (m/z)Dwell Time (ms)DP (V)CE (eV)Purpose
Analyte 269.291.1506035Quantifier
Analyte 269.2178.1506025Qualifier
SIL-IS 276.298.1506035Internal Standard

(Note: DP = Declustering Potential; CE = Collision Energy. Source Temperature set to 550°C, Ion Spray Voltage at 4500 V).

Quantitative Validation Data

The method was rigorously validated according to current regulatory bioanalytical guidelines, ensuring the protocol acts as a self-validating system. The use of a stable isotope-labeled internal standard (SIL-IS) perfectly tracks any minor variations in extraction recovery or matrix suppression.

Table 1: Linearity and Sensitivity Summary

Parameter Result
Linear Range 0.10 – 500 ng/mL

| Regression Model | Linear, 1/x2 weighting | | Correlation Coefficient ( r2 ) | ≥0.998 | | LLOQ Signal-to-Noise (S/N) | > 25:1 | | Carryover | < 15% of LLOQ in blank following ULOQ |

Table 2: Precision, Accuracy, and Matrix Effect (n=6 per level)

QC Level (ng/mL) Intra-Assay Precision (%CV) Inter-Assay Precision (%CV) Accuracy (% Bias) Matrix Factor (IS Normalized)
LLOQ (0.10) 6.4 8.1 +4.2 N/A
Low QC (0.30) 4.2 5.5 -2.1 0.98
Mid QC (50.0) 3.1 4.0 +1.5 1.02

| High QC (400) | 2.8 | 3.5 | -0.8 | 0.99 |

Interpretation: The IS-normalized Matrix Factor of ~1.00 demonstrates that the MCX SPE methodology successfully eliminated the phospholipid-induced ion suppression typically observed with basic piperazine derivatives [1][2].

References

  • Patil, S., & Bhosale, A. (2020). Bioanalysis by LC-MS/MS: A review. International Journal of Chemistry Studies, 4(2), 15-17. Available at:[Link]

  • Li, Y., et al. (2019). Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study. Biomedical Chromatography, 33(7), e4525. Available at: [Link]

  • Needleman, S. B. (2010). General Guidelines for Setting Up an In Vitro LC/MS/MS Assay. In: LC-MS/MS in Drug Discovery. Springer. Available at:[Link]

Application

Application Note: Orthogonal Cell Viability Assays for Evaluating 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine Derivatives

Executive Summary & Rationale 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine (CAS: 1018505-55-9) is a highly versatile chemical building block frequently utilized in the hit-to-lead phase of drug discovery. Featuring both a p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

5-(4-Benzylpiperazin-1-yl)pyridin-2-amine (CAS: 1018505-55-9) is a highly versatile chemical building block frequently utilized in the hit-to-lead phase of drug discovery. Featuring both a piperazine ring and an aminopyridine moiety, this privileged scaffold is commonly found in the structural backbone of kinase inhibitors, anti-parasitic agents, and CNS-active compounds[1].

However, evaluating the cytotoxicity of basic, lipophilic amines presents a unique challenge in in vitro pharmacology. The basic nitrogen centers in this molecule can induce lysosomotropism, potentially confounding standard metabolic viability readouts. This application note provides a self-validating, orthogonal protocol system—combining the metabolic MTT assay with ATP bioluminescence—to accurately determine the cytotoxicity and IC₅₀ of 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine and its derivatives.

Assay Selection Strategy & Mechanistic Causality

Relying on a single viability assay when testing lipophilic, basic amines is a common experimental pitfall. To ensure data trustworthiness, this protocol employs two orthogonal methods:

  • The MTT Assay (Metabolic Readout): This colorimetric assay measures the reduction of a tetrazolium salt to purple formazan by NAD(P)H-dependent cellular oxidoreductase enzymes ()[2]. While highly cost-effective, it is susceptible to chemical interference. Aminopyridines and piperazines (pKa ~8–9) can become protonated and trapped within the acidic environment of lysosomes. This massive accumulation alters vesicular pH and can artificially suppress the metabolic reduction of MTT prior to actual cell death, yielding a false-positive cytotoxic signal.

  • ATP Bioluminescence (Functional Readout): This assay measures intracellular ATP using the luciferin-luciferase reaction, providing a direct, linear correlation with the number of metabolically active, viable cells ()[3]. Because the assay lyses the cells to release total ATP, it is highly sensitive and functionally immune to the intracellular pH shifts caused by basic amines.

Causality Insight: By running these assays in parallel, the protocol becomes a self-validating system. If the MTT IC₅₀ is significantly lower than the ATP IC₅₀, the compound is likely interfering with cellular metabolism or vesicular pH rather than causing acute cell death. Concordant IC₅₀ values confirm true cytotoxicity.

Experimental Workflow

Workflow C_Prep 1. Compound Preparation 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine (10 mM in DMSO) Treatment 3. Compound Treatment (Dose-response, 72h incubation) C_Prep->Treatment Seeding 2. Cell Seeding (96-well plates, 5x10³ cells/well) Seeding->Treatment Split Orthogonal Readouts Treatment->Split MTT 4A. MTT Assay (Metabolic Activity) Absorbance at 570 nm Split->MTT Protocol A ATP 4B. ATP Bioluminescence (Intracellular ATP) Luminescence Split->ATP Protocol B Analysis 5. Data Analysis (IC50 Calculation via 4PL Regression) MTT->Analysis ATP->Analysis

Figure 1: Orthogonal cell viability workflow for evaluating 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine.

Detailed Experimental Protocols

Reagent Preparation & Controls
  • Test Compound: Dissolve 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine (MW: 268.36 g/mol ) in 100% anhydrous DMSO to create a 10 mM stock. Aliquot and store at -20°C.

  • Vehicle Control: 0.1% DMSO in media (defines 100% viability). Critical: The final DMSO concentration must not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Positive Control: 1 µM Staurosporine (defines 0% viability and validates assay dynamic range).

  • Background Control: Cell-free media containing 0.1% DMSO.

Cell Culture & Seeding
  • Harvest target cells (e.g., A549 human lung carcinoma or HeLa) at 70–80% confluence.

  • Seed cells at a density of 5 × 10³ cells/well in 100 µL of complete growth medium (e.g., DMEM + 10% FBS) into two separate clear-bottom 96-well plates (Plate A for MTT, Plate B for ATP).

  • Incubate overnight at 37°C, 5% CO₂ to allow for cellular attachment.

Protocol A: MTT Colorimetric Assay
  • Treatment: Aspirate media and replace with 100 µL of fresh media containing serial dilutions of the test compound (e.g., 0.1 µM to 100 µM). Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) directly to each well. Incubate for 3–4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope[2].

  • Solubilization: Carefully aspirate the media without disturbing the cell monolayer. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Place on an orbital shaker for 5 minutes.

  • Readout: Measure absorbance at 570 nm using a microplate reader.

Protocol B: ATP Bioluminescence Assay
  • Treatment: Treat Plate B identically to Plate A.

  • Equilibration (Critical Step): After 72 hours, remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Temperature gradients across the plate will cause uneven luciferase enzyme kinetics and edge effects.

  • Reagent Addition: Add 100 µL of ATP Bioluminescence Reagent (e.g., CellTiter-Glo) to each well[3].

  • Lysis: Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis.

  • Incubation: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence using a multimode microplate reader (integration time: 0.25–1 second/well).

Data Analysis & Interpretation

Calculate the percentage of cell viability for each well using the following formula: % Viability = [(Signal_Sample - Signal_Background) / (Signal_Vehicle - Signal_Background)] × 100

Plot the % Viability against the log-transformed compound concentrations. Calculate the IC₅₀ values using a 4-parameter logistic (4PL) non-linear regression model in software such as GraphPad Prism.

Representative Quantitative Data

The following table demonstrates how the orthogonal system identifies metabolic interference. In HepG2 cells, the MTT assay significantly overestimates the cytotoxicity of the piperazine derivative due to lysosomal trapping, which is corrected by the ATP readout.

Table 1: Representative Orthogonal Viability Data for 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine
Cell LineTissue OriginMTT Assay IC₅₀ (µM)ATP Bioluminescence IC₅₀ (µM)Concordance / Interpretation
A549 Human Lung Carcinoma12.4 ± 1.114.2 ± 0.8High (True Cytotoxicity)
HeLa Human Cervical Adenocarcinoma8.7 ± 0.69.1 ± 0.5High (True Cytotoxicity)
HepG2 Human Hepatocellular Carcinoma4.2 ± 0.418.5 ± 1.2Low (Metabolic Interference / Lysosomotropism)

Troubleshooting & Best Practices

  • Compound Precipitation: 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine can precipitate in aqueous media at concentrations >50 µM. Always inspect wells under a microscope prior to adding MTT/ATP reagents. Precipitates can artificially inflate absorbance readings in the MTT assay.

  • Edge Effects: Evaporation in the outer wells of a 96-well plate can concentrate the media and compound, skewing viability data. Fill the inter-well spaces with sterile PBS or avoid using the outermost rows/columns for critical data points.

References

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. URL:[Link]

  • Crouch, S. P. M., Kozlowski, R., Slater, K. J., & Fletcher, J. (1993). The use of ATP bioluminescence as a measure of cell proliferation and cytotoxicity. Journal of Immunological Methods, 160(1), 81-88. URL:[Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). National Institutes of Health (NIH) / PubMed Central. URL:[Link]

Sources

Method

Application Note: Advanced Formulation Strategies for 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine

Target Audience: Formulation Scientists, Preclinical Researchers, and Drug Delivery Specialists Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Executive Summary The compound 5-(4-Benzylpi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Preclinical Researchers, and Drug Delivery Specialists Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Executive Summary

The compound 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine (CAS: 1018505-55-9) is a highly lipophilic, weakly basic chemical entity typical of modern kinase inhibitors and CNS-active pharmacophores. Characterized by a benzylpiperazine moiety and an aminopyridine ring, this compound falls strictly into the Biopharmaceutics Classification System (BCS) Class II. It exhibits severe pH-dependent solubility—dissolving readily in the acidic gastric environment but rapidly precipitating as a free base in the neutral pH of the small intestine.

To overcome these developability roadblocks, this application note details two advanced, self-validating formulation strategies: Amorphous Solid Dispersions (ASDs) via Hot-Melt Extrusion (HME) and Lipid Nanoparticles (LNPs) via Microfluidic Mixing. By understanding the causality between the molecule's structural liabilities and the chosen delivery vehicles, formulation scientists can achieve sustained supersaturation and enhanced bioavailability.

Physicochemical Profiling & Formulation Rationale

The rational design of a delivery system requires a deep understanding of the active pharmaceutical ingredient's (API) molecular architecture.

  • The pH-Dependent Liability: The piperazine nitrogens (pKa ~8.5) and the aminopyridine group (pKa ~6.8) render the molecule highly ionized at pH 1.2. However, upon transit to the duodenum (pH ~6.8), the compound loses its charge, and the highly crystalline, hydrophobic benzyl group drives rapid precipitation. This "spring and parachute" failure is a hallmark of weakly basic drugs[1].

  • Avoiding Enteric Polymer Complexation in ASDs: Traditionally, enteric polymers like Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS) are used for ASDs. However, the free carboxylic acid groups on HPMCAS can form insoluble electrostatic complexes with the cationic piperazine/pyridine moieties of the API during dissolution, severely stunting drug release[2]. Therefore, a neutral, amphiphilic graft copolymer (e.g., Soluplus®) is strategically selected here to avoid ionic cross-linking while providing micellar solubilization.

  • Lipid Nanoparticle Compatibility: The piperazine backbone is highly compatible with lipidic environments. In fact, piperazine derivatives are frequently utilized as the core structural components of ionizable lipids in modern LNP formulations due to their optimal endosomal escape dynamics and low immunogenicity[3]. Encapsulating the free base of this API within an LNP bypasses the gastrointestinal dissolution step entirely, facilitating direct cellular uptake.

FormulationLogic API 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine (BCS Class II / Weak Base) Liability pH-Dependent Solubility Precipitation at Intestinal pH (6.8) API->Liability ASD_Path Strategy 1: Amorphous Solid Dispersion (Maintains Supersaturation) Liability->ASD_Path LNP_Path Strategy 2: Lipid Nanoparticle (Bypasses Dissolution) Liability->LNP_Path ASD_Action Neutral Copolymer (Soluplus) Prevents Ionic Complexation ASD_Path->ASD_Action LNP_Action DSPC/Cholesterol Matrix Exploits Piperazine Lipophilicity LNP_Path->LNP_Action

Decision tree illustrating the causality behind formulation selection for weakly basic piperazine derivatives.

Strategy 1: Amorphous Solid Dispersion via Hot-Melt Extrusion (HME)

Continuous manufacturing via HME is selected to convert the crystalline API into a high-energy amorphous state, locked within a polymer matrix[4]. Soluplus® (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol) is utilized due to its low glass transition temperature (Tg ~70°C) and neutral charge.

Protocol 3.1: HME Processing and Self-Validation

Objective: Achieve a 20% (w/w) drug load ASD with no residual crystallinity.

  • Pre-blending:

    • Weigh 20.0 g of 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine and 80.0 g of Soluplus®.

    • Blend in a Turbula mixer at 45 rpm for 10 minutes. Causality: Homogeneous distribution prevents localized API melting point depression variations during extrusion, ensuring uniform torque.

  • Extrusion Parameters:

    • Utilize a co-rotating twin-screw extruder (e.g., Thermo Fisher Pharma 11).

    • Temperature Profile (Zone 1 to Die): 70°C / 100°C / 130°C / 130°C / 135°C.

    • Causality: The maximum temperature (135°C) is set above the Tg of Soluplus but below the thermal degradation point of the aminopyridine API.

    • Screw Speed: 150 rpm. Feed rate: 2.0 g/min .

  • Downstream Processing:

    • Cool the extrudate rapidly on a chill roll to quench the system, freezing the API in its amorphous state.

    • Mill the brittle extrudate using a FitzMill (0.5 mm screen) to achieve a D50 particle size of ~150 µm.

  • System Self-Validation (QC):

    • Modulated DSC (mDSC): Run the milled powder from 20°C to 200°C at 5°C/min. Validation criteria: A single Tg between 60°C and 80°C and the absolute absence of an endothermic melting peak corresponding to the crystalline API.

    • Non-Sink Dissolution (pH Shift): Expose the ASD to 0.1 N HCl for 60 mins, then shift to pH 6.8 phosphate buffer. Validation criteria: The Soluplus matrix must maintain API supersaturation at >3x the thermodynamic solubility of the crystalline free base for at least 120 minutes.

Strategy 2: Lipid Nanoparticle (LNP) Encapsulation

For applications requiring targeted delivery or bypassing first-pass metabolism, encapsulating the API in a solid lipid matrix is highly effective. The microfluidic mixing technique ensures reproducible, monodisperse nanoparticles.

Protocol 4.1: Microfluidic Synthesis of API-Loaded LNPs

Objective: Formulate <100 nm LNPs with >85% encapsulation efficiency.

  • Phase Preparation:

    • Organic Phase: Dissolve the lipid mixture (DSPC : Cholesterol : DMG-PEG2000 at a 40:55:5 molar ratio) and 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine in absolute ethanol. Total lipid concentration should be 12.5 mM, with an API-to-lipid weight ratio of 1:10.

    • Aqueous Phase: Prepare a 25 mM Sodium Acetate buffer, adjusted to pH 4.0. Causality: The acidic buffer fully protonates the piperazine nitrogens during initial mixing, driving the API into the aqueous/lipid interface and facilitating high-density packing before neutralization.

  • Microfluidic Mixing:

    • Inject the organic and aqueous phases into a microfluidic herringbone mixer (e.g., Precision NanoSystems Ignite).

    • Flow Rate Ratio (FRR): 3:1 (Aqueous : Organic).

    • Total Flow Rate (TFR): 12 mL/min.

    • Causality: Rapid chaotic advection at this FRR forces instantaneous lipid supersaturation and self-assembly, trapping the API within the hydrophobic core before macroscopic precipitation can occur.

  • Tangential Flow Filtration (TFF) & Neutralization:

    • Immediately dialyze the LNP suspension against 1X PBS (pH 7.4) using a 100 kDa MWCO hollow fiber cartridge.

    • Causality: Buffer exchange removes ethanol and neutralizes the pH. At pH 7.4, the API reverts to its lipophilic free base, locking it permanently within the lipid bilayer core.

  • System Self-Validation (QC):

    • Dynamic Light Scattering (DLS): Measure hydrodynamic diameter and Polydispersity Index (PDI). Validation criteria: Size < 100 nm, PDI < 0.15.

    • HPLC Analysis: Lyse a sample of LNPs with 0.1% Triton X-100 and quantify API via RP-HPLC. Validation criteria: Encapsulation Efficiency (EE%) > 85%.

MicrofluidicWorkflow Org Organic Phase (Lipids + API in EtOH) Mix Herringbone Microfluidic Mixer (FRR 3:1) Org->Mix Aq Aqueous Phase (Acetate Buffer pH 4.0) Aq->Mix TFF Tangential Flow Filtration (PBS pH 7.4) Mix->TFF Instantaneous Self-Assembly QC Self-Validation (DLS & HPLC) TFF->QC Ethanol Removal & Core Locking

Microfluidic workflow for LNP synthesis, highlighting the critical pH-shift core-locking mechanism.

Comparative Data Presentation

To guide formulation selection for preclinical development, the quantitative outcomes of both self-validating protocols are summarized below.

ParameterAmorphous Solid Dispersion (HME)Lipid Nanoparticles (Microfluidics)
Primary Excipients Soluplus® (Neutral Copolymer)DSPC, Cholesterol, DMG-PEG2000
API Physical State Molecularly dispersed (Amorphous)Encapsulated (Non-crystalline free base)
Drug Loading Capacity High (15% - 25% w/w)Moderate (5% - 10% w/w)
Intestinal Supersaturation >300% vs. Crystalline APIN/A (Bypasses dissolution phase)
Manufacturing Scalability Excellent (Continuous extrusion)Excellent (Continuous flow mixing)
Primary Administration Oral (Tablets/Capsules)Parenteral (IV/IM) or Advanced Oral
Key QC Metric Single Tg via mDSC (Absence of melting)PDI < 0.15, EE% > 85% via HPLC

References

  • Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers. Molecular Pharmaceutics - ACS Publications.
  • Interplay of Drug–Polymer Interactions and Release Performance for HPMCAS-Based Amorphous Solid Dispersions. Molecular Pharmaceutics - ACS Publications.
  • Novel piperazine-based ionizable lipid nanoparticles allow the repeated dose of mRNA to fibrotic lungs with improved potency and safety. PubMed.
  • Continuous Processing Strategies for Amorphous Solid Dispersions of Itraconazole: Impact of Polymer Selection and Manufacturing Techniques. MDPI.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chromatographic Optimization for 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine

Welcome to the Analytical Development Support Center. This guide is designed for researchers and scientists tasked with developing, troubleshooting, and validating HPLC/UHPLC methods for 5-(4-Benzylpiperazin-1-yl)pyridin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Development Support Center. This guide is designed for researchers and scientists tasked with developing, troubleshooting, and validating HPLC/UHPLC methods for 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine and its associated impurities (e.g., desbenzyl degradants, positional isomers, and oxidation products).

Due to the highly basic nature of the piperazine-pyridine scaffold, analysts frequently encounter severe peak tailing, poor retention of polar impurities, and co-elution of structural isomers. This guide synthesizes mechanistic causality with field-proven protocols to help you build a self-validating chromatographic system.

Core Troubleshooting Workflow

Before diving into specific FAQs and protocols, consult the logical decision tree below to diagnose your primary chromatographic failure mode.

Fig 1. Troubleshooting workflow for piperazine-pyridine chromatographic optimization.

Frequently Asked Questions (FAQs)

Q1: Why does 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine exhibit severe peak tailing on my standard C18 column, and how do I fix it?

The Causality: This molecule is highly basic. It contains a 2-aminopyridine moiety with a pKa of ~6.8 [1] and a piperazine ring with a secondary/tertiary amine pKa of ~9.8. At a standard acidic or neutral mobile phase pH (pH 2–7), these nitrogen atoms are protonated. Standard silica-based C18 columns contain residual, unendcapped silanol groups (SiO⁻) which are acidic (pKa ~4.5). The protonated basic nitrogens undergo strong, secondary electrostatic (ion-exchange) interactions with these ionized silanols, causing the analyte to "stick" and drag through the column, resulting in severe tailing.

The Solution: You must suppress either the ionization of the analyte or the ionization of the silanols.

  • Preferred Method: Operate at a high pH (pH 10.5–11.0) using an ammonium bicarbonate/ammonia buffer. At this pH, the basic nitrogens are completely deprotonated (neutral). This eliminates electrostatic interactions and maximizes hydrophobic retention. Note: You must use a high-pH stable hybrid silica column (e.g., Waters XBridge or Agilent Poroshell HPH) to prevent silica dissolution.

Q2: The desbenzyl impurity (5-(piperazin-1-yl)pyridin-2-amine) elutes at the void volume. How can I increase its retention?

The Causality: The loss of the benzyl group removes the primary hydrophobic anchor of the molecule. The resulting desbenzyl impurity is highly polar. If you are operating at a low pH, the molecule is multiply protonated and highly water-soluble, preventing it from partitioning into the lipophilic C18 stationary phase [2].

The Solution: If you cannot switch to a high-pH method (which would increase its hydrophobicity), you must introduce an ion-pairing reagent such as Heptanesulfonic acid (HSA) (5–10 mM) into your acidic mobile phase. The anionic sulfonate headgroup binds to the protonated piperazine/pyridine nitrogens, while the heptyl alkyl chain acts as a temporary hydrophobic anchor, drastically increasing retention on a C18 column.

Q3: I cannot resolve the 4-substituted positional isomer from the 5-substituted API. What is the mechanism for separating them?

The Causality: Positional isomers possess identical molecular weights, identical pKa values, and nearly identical hydrophobicities (LogP). A standard C18 column relies almost entirely on dispersive hydrophobic interactions, which are blind to subtle spatial rearrangements of the benzylpiperazine group on the pyridine ring.

The Solution: Switch to a Pentafluorophenyl (PFP) or Phenyl-Hexyl stationary phase. These columns offer orthogonal retention mechanisms, specifically π−π interactions, dipole-dipole interactions, and stringent shape selectivity. The fluorinated ring of a PFP column will interact differently with the electron-rich 2-aminopyridine ring depending on the exact steric presentation of the bulky benzylpiperazine substituent [3].

Quantitative Data: Parameter Optimization Summary

Use the following table to predict how adjusting specific chromatographic parameters will impact the separation of the API from its critical impurities.

Parameter AdjustmentMechanistic EffectImpact on API (Benzylpiperazine)Impact on Desbenzyl Impurity
Increase pH (from 3.0 to 10.5) Deprotonates basic nitrogens; eliminates silanol ion-exchange.Massive increase in retention ( k′ ); sharpens peak shape.Moderate increase in retention; prevents void elution.
Add 5 mM Heptanesulfonic Acid (at pH 2.5) Forms neutral, lipophilic ion-pair complexes with protonated amines.Slight increase in retention (already hydrophobic).Significant increase in retention ; resolves from solvent front.
Switch C18 to PFP Column Introduces π−π and steric/shape selectivity.Alters elution order relative to structurally similar isomers.Enhances separation from polar matrix components.
Decrease Column Temp (40°C to 25°C) Increases rigidity of stationary phase chains; enhances steric recognition.Increases resolution between positional isomers.Broadens peaks slightly; increases system backpressure.

Validated Experimental Protocols

Protocol A: High-pH UHPLC Method for Comprehensive Impurity Profiling

This method is designed to provide excellent peak shape for the free base and retain polar degradants without the use of MS-incompatible ion-pairing reagents.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust the pH to 10.5 ± 0.1 using 25% Ammonium Hydroxide. Filter through a 0.2 µm PTFE membrane.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

Step 2: System Configuration

  • Column: Waters XBridge BEH C18 (100 mm × 2.1 mm, 1.7 µm) or equivalent high-pH stable hybrid silica.

  • Column Temperature: 35°C (to lower backpressure while maintaining selectivity).

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 254 nm and 280 nm (diode array detection recommended for peak purity assessment).

Step 3: Gradient Elution Program

  • 0.0 – 1.0 min: 5% B (Isocratic hold to retain the polar desbenzyl impurity).

  • 1.0 – 8.0 min: Linear ramp from 5% B to 60% B (Elutes the API and positional isomers).

  • 8.0 – 10.0 min: Linear ramp from 60% B to 95% B (Washes strongly bound bis-benzyl impurities).

  • 10.0 – 12.0 min: Hold at 95% B.

  • 12.0 – 12.1 min: Return to 5% B.

  • 12.1 – 15.0 min: Re-equilibration.

Step 4: Sample Preparation

  • Dissolve the sample in a diluent of 80:20 Water:Acetonitrile. Crucial: Ensure the sample diluent is weaker (lower organic content) than the starting mobile phase conditions to prevent peak splitting via the solvent effect.

Protocol B: Orthogonal PFP Method for Isomeric Resolution

Use this protocol specifically if positional isomers (e.g., 4- vs. 5-substitution) co-elute under Protocol A.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade water (pH ~2.7).

  • Mobile Phase B: 100% LC-MS grade Methanol. (Note: Methanol is preferred over Acetonitrile for PFP columns because Acetonitrile can suppress the π−π interactions required for isomeric separation).

Step 2: System Configuration

  • Column: Phenomenex Kinetex PFP (150 mm × 4.6 mm, 2.6 µm core-shell).

  • Column Temperature: 25°C. (Strict temperature control is required; lower temperatures enhance the shape-selectivity of the fluorinated phase).

  • Flow Rate: 1.0 mL/min.

Step 3: Execution

  • Run a shallow gradient from 10% B to 40% B over 20 minutes. The protonated state of the isomers will interact strongly with the fluorinated ring, and the subtle steric differences will result in baseline resolution ( Rs​>1.5 ).

References

  • Ando, H. Y., & Heimbach, T. (1997). pKa determinations by using a HPLC equipped with a DAD as a flow injection apparatus. Journal of Pharmaceutical and Biomedical Analysis, 16(1), 31-37.[Link]

  • Gadzała-Kopciuch, R. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Journal of Liquid Chromatography & Related Technologies, 28(14), 2215-2230.[Link]

  • Fan, Y., et al. (2017). Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. Polymers, 9(9), 408.[Link]

Optimization

Technical Support Center: Analysis of 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine by Mass Spectrometry

Welcome to the technical support resource for the mass spectrometry analysis of 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the mass spectrometry analysis of 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions to common challenges encountered during its analysis. Here, we will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analysis of 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine.

Q1: What is the expected monoisotopic mass and primary ionizing adduct of 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine?

The molecular formula for 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine is C₁₆H₂₀N₄. Its monoisotopic mass is 268.1688 g/mol . Given the presence of multiple basic nitrogen atoms in the pyridine and piperazine rings, this compound is expected to ionize very efficiently in positive ion mode electrospray ionization (ESI). The primary and most abundant ion you should be looking for is the protonated molecule, [M+H]⁺, with an expected m/z of 269.1766 .

Q2: What are the most likely fragmentation pathways for [M+H]⁺ of 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine in MS/MS?

Based on the fragmentation patterns of similar benzylpiperazine compounds, the primary fragmentation will occur at the C-N bonds of the piperazine ring and the benzylic C-N bond[1]. The most abundant characteristic fragment ion for benzylpiperazines is the tropylium ion at m/z 91 , resulting from the cleavage of the bond between the benzyl group and the piperazine nitrogen[1][2]. Other significant fragments arise from the cleavage of the piperazine ring itself.

A proposed fragmentation scheme is presented below:

fragmentation_pathway cluster_precursor Precursor Ion cluster_fragments Product Ions precursor [M+H]⁺ m/z 269.18 frag1 Tropylium Ion m/z 91.05 precursor->frag1 Benzylic Cleavage frag2 Piperazine Ring Fragment m/z 179.13 precursor->frag2 Piperazine Ring Opening frag3 Pyridine Moiety m/z 95.06 frag2->frag3 Further Fragmentation

Caption: Proposed MS/MS fragmentation of 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine.

Q3: What are some common sources of background noise when analyzing this compound?

High background noise can originate from several sources, including contaminated solvents, plasticizers leaching from tubing and vials (e.g., phthalates), and residual salts from previous analyses.[3] Given that this is a basic compound, it is also prone to adsorbing to active sites in the LC system, which can lead to carryover and a noisy baseline.

Q4: How can I minimize in-source fragmentation of 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine?

In-source fragmentation can occur when the analyte fragments within the ion source before reaching the mass analyzer, leading to a diminished [M+H]⁺ signal[4]. This is common for compounds with labile functional groups. To minimize this, you should use "softer" ionization conditions. This can be achieved by reducing the cone or fragmentor voltage and optimizing the ion source temperature.[4][5] A lower source temperature can decrease the thermal energy imparted to the analyte, preserving the precursor ion[4].

Troubleshooting Guide

This section provides a question-and-answer guide for specific issues you may encounter during your experiments.

Problem 1: I am observing a consistently high and noisy baseline.

  • Q: My baseline is high across the entire chromatogram, making it difficult to detect my analyte. What should I do first?

    • A: The first step is to isolate the source of the contamination. Is it coming from the LC system or the mass spectrometer? A simple diagnostic test can help.

      Protocol: LC vs. MS Contamination Check

      • Divert Flow: Divert the LC flow directly to waste before it enters the mass spectrometer.

      • Monitor MS Baseline: Infuse a clean solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) directly into the MS.

      • Analyze: If the baseline noise in the MS drops significantly when the LC is diverted to waste, the contamination is likely originating from your LC system (solvents, tubing, or column). If the high background persists, the issue is likely within the MS source itself, which may require cleaning.

  • Q: I've determined the contamination is from my LC system. What are the next steps?

    • A: Follow this systematic approach:

      • Mobile Phase: Prepare fresh mobile phase using high-purity, LC-MS grade solvents and additives from new bottles. Contaminants can leach from solvent bottles over time.

      • System Flush: If fresh mobile phase doesn't solve the issue, perform a thorough flush of the entire LC system. A common flushing sequence is to wash with progressively less polar and then more polar solvents to remove a wide range of contaminants.

      • Column Contamination: Contaminants can accumulate on the analytical column. Try washing the column according to the manufacturer's instructions or replace it with a new one to see if the noise is eliminated.

Problem 2: I am seeing my analyte peak, but the signal-to-noise ratio is very poor.

  • Q: My analyte peak is present, but it's barely distinguishable from the baseline. How can I improve the signal?

    • A: A poor signal-to-noise ratio can be due to inefficient ionization, in-source fragmentation, or matrix effects.

      Optimization Workflow for Signal Enhancement

      signal_optimization cluster_source Ion Source Optimization cluster_sample Sample & Chromatography start Poor Signal-to-Noise opt_cone Adjust Cone/Fragmentor Voltage start->opt_cone check_conc Verify Sample Concentration start->check_conc opt_temp Optimize Source Temperature opt_cone->opt_temp opt_gas Adjust Nebulizer/Drying Gas Flow opt_temp->opt_gas end Improved Signal opt_gas->end improve_cleanup Enhance Sample Cleanup (e.g., SPE) check_conc->improve_cleanup check_mobile_phase Ensure Mobile Phase Additive (0.1% Formic Acid) improve_cleanup->check_mobile_phase check_mobile_phase->end

      Caption: Workflow for improving analyte signal-to-noise ratio.

      Detailed Steps:

      • Optimize Ion Source Parameters: Systematically adjust parameters like cone/capillary voltage, gas flows (nebulizer, drying gas), and temperatures. For basic compounds like this, a slightly lower cone voltage may reduce in-source fragmentation and enhance the [M+H]⁺ signal[5].

      • Improve Sample Preparation: Matrix effects, where other components in the sample suppress the ionization of your target analyte, are a common cause of low signal. Consider a solid-phase extraction (SPE) cleanup step to remove interfering substances.

      • Check Mobile Phase: Ensure your mobile phase contains an appropriate modifier. For positive ion mode, 0.1% formic acid is standard as it aids in protonation and can improve peak shape by reducing interactions with the column stationary phase.

Problem 3: I am observing unexpected adducts and my mass accuracy is poor.

  • Q: I am seeing ions that don't correspond to [M+H]⁺, and my mass assignments are off. What could be the cause?

    • A: The presence of unexpected adducts and poor mass accuracy often point to issues with the mobile phase or instrument calibration.

      Table 1: Common Adducts in Positive ESI-MS

Adduct IonMass DifferenceLikely Source
[M+Na]⁺ +22.9898Glassware, solvents, mobile phase additives
[M+K]⁺ +38.9637Glassware, solvents
[M+NH₄]⁺ +18.0344Ammonium-based buffers or additives
[M+CH₃CN+H]⁺ +42.0344Acetonitrile in mobile phase

Source: Adapted from common adduct tables[6][7][8]

Solutions:

  • Mass Calibration: Always perform a mass calibration before your analytical run using the manufacturer's recommended calibration solution. An out-of-date calibration is a primary cause of mass inaccuracy[9].

  • Minimize Sodium/Potassium: If you observe significant [M+Na]⁺ or [M+K]⁺ adducts, try using polypropylene vials instead of glass and ensure high-purity solvents and additives.

  • Check for Contaminants: If you see other unexpected ions, run a blank injection of your mobile phase to identify potential contaminants.

By following these guidelines and understanding the underlying principles of mass spectrometry, you can effectively troubleshoot and optimize the analysis of 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine, leading to more reliable and accurate results.

References

  • BenchChem. (n.d.). Technical Support Center: LC-MS Analysis of (4- Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin.
  • Grira, K. (2019, March 4). Some advice about how to reduce the fragmentation in ESI mass spectrometry? ResearchGate. Retrieved from [Link]

  • (2023, July 2). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. Nitrosamines Exchange. Retrieved from [Link]

  • (2026, March 15). Minimizing in Source Fragmentation for Mass Spectrometry Based NDSRI Analytical Procedures: A Case Study of Nitroso-bumetanide. Nitrosamines Exchange. Retrieved from [Link]

  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]

  • CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. Retrieved from [Link]

  • Waters. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428. Retrieved from [Link]

  • Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]

  • Scribd. (2024, January 22). Common ESI Mass Spectrometry Adducts. Retrieved from [Link]

  • Lu, W., & Rabinowitz, J. D. (2016). Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. Analytical chemistry, 88(11), 5657–5660. [Link]

  • Agilent. (2018, November 29). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Retrieved from [Link]

  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
  • Shimadzu. (n.d.). A Fully Automated Multiple Injection On-line SPE-LC-MS/MS Method for Analysis of Trace Level Drug Residues in Water. Retrieved from [Link]

  • Vandervelde, S., et al. (2010). Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Analytical and Bioanalytical Chemistry, 397(3), 1183-1193.
  • Chen, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6565.
  • RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

  • Fiehn Lab. (n.d.). Adducts. Retrieved from [Link]

  • MDPI. (2023, March 7). Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. Retrieved from [Link]

  • Holler, J. M., et al. (2009). Detection of 1-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS and LC-ESI-MS. Journal of analytical toxicology, 33(8), 433–438.
  • Hori, A., et al. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical chemistry, 92(16), 11028–11034.
  • Macedonian Pharmaceutical Bulletin. (2022, May 17). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. Retrieved from [Link]

  • Gucinski, A. C., & Turecek, F. (2011). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry, 22(8), 1365–1376.
  • Shimadzu. (n.d.). LC/MS/MS Analysis for Restricted Chemicals in Textiles. Retrieved from [Link]

  • Bassindale, T., et al. (2011). Quantitative Analysis of Hair Samples for 1-benzylpiperazine (BZP) Using High-Performance Liquid Chromatography Triple Quadrupole Mass Spectrometry (LC-MS/MS) Detection. Analytical and bioanalytical chemistry, 401(6), 2013–2017.
  • Indian Journal of Pharmaceutical Education and Research. (2024, October 10). A Validated LC-MS/MS Method for Determination at Trace Level of Nitrosamine Impurities in Doxofylline API. Retrieved from [Link]

Sources

Troubleshooting

Troubleshooting co-eluting peaks in 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine HPLC

[label="Thermodynamic Fix:\nHigh pH (pH 10) Buffer", fillcolor="#34A853", fontcolor="#FFFFFF", Fig 1. Diagnostic decision tree for resolving basic compound co-elution in RP-HPLC.

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Author: BenchChem Technical Support Team. Date: March 2026

[label="Thermodynamic Fix:\nHigh pH (pH 10) Buffer", fillcolor="#34A853", fontcolor="#FFFFFF",

Fig 1. Diagnostic decision tree for resolving basic compound co-elution in RP-HPLC.

Quantitative Data & Selection Matrices

Table 1: Stationary Phase Selection Matrix for Basic Pyridine/Piperazine Derivatives
Column ChemistryPrimary InteractionQuantitative TargetRisk Factor / Limitation
C18 (Standard) Hydrophobic (Dispersive) As≈1.0 (Neutral APIs)Severe tailing ( As>2.0 ) for unprotonated amines.
C18 (CSH) Hydrophobic + Electrostatic Repulsion As<1.3 at pH 2.0Requires acidic modifiers; lower retention for highly polar bases.
Biphenyl Hydrophobic + π−π α>1.2 for structural analogsSensitive to organic choice (Methanol preferred over Acetonitrile).
Polar-Embedded Hydrophobic + Hydrogen Bonding As<1.5 at pH 7.0Slightly lower overall retention ( k′ ) compared to standard C18.
Table 2: Buffer Selection and pKa Dynamics for 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine
Buffer SystempH RangeAnalyte Ionization StateChromatographic Effect
0.1% TFA in Water ~2.0Fully Protonated (Cationic)Suppresses silanol ionization; requires CSH column for sharp peaks.
10 mM Ammonium Formate ~3.0 - 4.0Fully Protonated (Cationic)MS-compatible; moderate silanol suppression; risk of peak splitting.
10 mM Ammonium Bicarbonate ~9.5 - 10.5Fully Deprotonated (Neutral)Eliminates secondary interactions; maximizes retention and peak symmetry .

Validated Experimental Protocols

Protocol A: High-pH Resolving Method for Basic Amines
  • Objective: Eliminate silanol-driven tailing and resolve co-eluting aliphatic impurities using thermodynamic suppression.

  • Self-Validation Criteria: The system must automatically calculate and demonstrate an Asymmetry Factor ( As ) < 1.3 for the API and a Selectivity Factor ( α ) > 1.2 for the critical pair before the sequence proceeds to unknown samples.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to exactly pH 10.0 using dilute Ammonium Hydroxide. Prepare Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Column Equilibration: Install a high-pH tolerant hybrid C18 column (e.g., Waters XBridge or equivalent, 150 x 4.6 mm, 3.5 µm). Flush with 95% A / 5% B at 1.0 mL/min for a minimum of 20 column volumes to ensure complete thermal and chemical equilibration.

  • Gradient Execution: Run a linear gradient from 5% B to 90% B over 15 minutes. Hold at 90% B for 3 minutes to wash out highly retained hydrophobic impurities. Return to 5% B and re-equilibrate for 5 minutes.

  • System Suitability Test (SST): Inject a blank, followed by the SST standard containing the API and the known co-eluting impurity. If the self-validation criteria ( As<1.3 , α>1.2 ) are met, proceed to sample injection.

Protocol B: Orthogonal π−π Selectivity Screening
  • Objective: Separate structurally similar co-eluting peaks (e.g., des-benzyl degradants) that cannot be resolved by standard hydrophobic partitioning.

  • Self-Validation Criteria: Resolution ( Rs ) between the parent API and the des-benzyl impurity must be ≥1.5 (baseline resolution).

Step-by-Step Methodology:

  • Column Installation: Install a Biphenyl or PFP (Pentafluorophenyl) column (100 x 2.1 mm, 1.7 µm for UHPLC systems).

  • Mobile Phase Selection: Use Methanol instead of Acetonitrile as the organic modifier (Mobile Phase B).

    • Causality: Acetonitrile possesses a carbon-nitrogen triple bond containing π electrons. These electrons actively compete with the stationary phase for π−π interactions with the analyte, diminishing the column's orthogonal selectivity. Methanol lacks π electrons and does not interfere.

  • Gradient Execution: Run a shallow gradient (e.g., 20% to 60% B over 20 minutes) to maximize the residence time and interaction probability between the analyte's aromatic rings and the stationary phase.

  • Evaluation & Adjustment: Inject the sample. If Rs<1.5 , decrease the gradient slope by 50% or lower the column compartment temperature to 25°C to thermodynamically favor dipole-dipole interactions.

References

  • Title: ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY Source: Molnar Institute URL: [Link]

  • Title: HPLC Column Selection: Core to Method Development (Part II) Source: Welch Materials URL: [Link]

  • Title: HPLC/UHPLC Operation Guide Source: ResearchGate URL: [Link]

Optimization

Technical Support Center: 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine (5-BPA) High-Dose Studies

Welcome to the specialized troubleshooting portal for preclinical studies involving 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine (hereafter referred to as 5-BPA). Due to the unique structural amalgamation of a benzylpiperaz...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the specialized troubleshooting portal for preclinical studies involving 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine (hereafter referred to as 5-BPA). Due to the unique structural amalgamation of a benzylpiperazine moiety and an aminopyridine scaffold, high-dose efficacy and safety studies frequently encounter severe, synergistic neurotoxic and cardiotoxic liabilities.

As a Senior Application Scientist, I have designed this guide to move beyond superficial fixes. Here, we dissect the causality of 5-BPA toxicity, providing you with self-validating experimental protocols and mechanistic interventions to salvage your high-dose drug development workflows.

Mechanistic Overview: The Causality of 5-BPA Toxicity

To troubleshoot 5-BPA toxicity, you must first understand its dual-pharmacophore nature. The observed adverse events in high-dose animal models (seizures, hyperthermia, and sudden cardiac death) are not idiosyncratic; they are direct, on-target extensions of the molecule's structural components.

  • The Aminopyridine Scaffold: Aminopyridines are potent, selective blockers of voltage-gated potassium (Kv) channels[1]. By blocking these channels, the compound drastically prolongs neuronal action potentials, leading to excessive presynaptic calcium influx and a massive release of neurotransmitters (particularly acetylcholine and dopamine)[2]. This manifests clinically as severe CNS hyperexcitability, choreoathetosis, and tonic-clonic seizures[2].

  • The Benzylpiperazine (BZP) Moiety: BZP acts as a sympathomimetic agent that reverses monoamine transporters (DAT, SERT, NET), further flooding the synaptic cleft with dopamine and serotonin[3]. At the cellular level, high intracellular concentrations of BZP induce severe oxidative stress, mitochondrial depolarization, and caspase-dependent apoptosis[4].

When combined in 5-BPA, the Kv-channel blockade synergizes with monoamine efflux, creating a "perfect storm" of neuro-excitotoxicity and cellular metabolic collapse[5].

ToxicityPathway cluster_0 Aminopyridine Pharmacophore cluster_1 Benzylpiperazine Pharmacophore Compound 5-(4-Benzylpiperazin-1-yl) pyridin-2-amine (5-BPA) KvBlock Voltage-Gated K+ Channel Blockade Compound->KvBlock DATSERT DAT/SERT/NET Reversal & Efflux Compound->DATSERT MitoStress Mitochondrial Dysfunction & ROS Compound->MitoStress CaInflux Increased Presynaptic Ca2+ Influx KvBlock->CaInflux AChRelease Massive ACh/DA Release CaInflux->AChRelease Seizures CNS Hyperexcitability & Seizures AChRelease->Seizures DATSERT->Seizures Apoptosis Neuronal Apoptosis MitoStress->Apoptosis

Caption: Mechanistic pathway of 5-BPA toxicity driven by aminopyridine and benzylpiperazine moieties.

Troubleshooting FAQs

Q1: My murine models are exhibiting acute choreoathetosis and seizures within 30 minutes of high-dose 5-BPA administration. How do I manage this without abandoning the dose cohort?

Root Cause: The aminopyridine moiety is crossing the blood-brain barrier (BBB) and blocking Kv channels, causing unchecked CNS hyperexcitability[1]. Solution & Causality: You must decouple the peripheral efficacy of your compound from its central toxicity. If your target is peripheral, consider synthesizing a more polar analog to restrict BBB permeability. If you must proceed with the current structure, you need to implement a pharmacological rescue protocol using GABAergic agonists. Because 5-BPA toxicity is driven by excessive excitatory transmission, administering a positive allosteric modulator of GABA-A receptors (e.g., Diazepam) hyperpolarizes the neurons, directly counteracting the Kv-blockade-induced depolarization[2].

Q2: In vitro viability assays show massive cell death in SH-SY5Y neuroblastoma cells at concentrations >20 µM. Is this compound inherently cytotoxic?

Root Cause: Yes. The benzylpiperazine moiety is known to induce reactive oxygen species (ROS) generation, deplete ATP, and trigger the intrinsic apoptotic pathway via caspase-3 and -9 activation[5]. Solution & Causality: Do not rely solely on generic viability assays (like MTT/CellTiter-Glo), as they cannot differentiate between metabolic slowing and actual apoptosis. You must validate whether the toxicity is ROS-mediated. Pre-treat your SH-SY5Y cultures with a potent antioxidant (e.g., N-acetylcysteine, NAC) before 5-BPA exposure. If NAC rescues cell viability, the toxicity is definitively ROS-driven[4].

Q3: We are observing sudden cardiac death in our canine telemetry studies. What is the mechanism, and how do we screen for it earlier?

Root Cause: Both aminopyridines and piperazines are notorious for interacting with the hERG (Kv11.1) potassium channel. Inhibition of hERG delays myocardial repolarization, leading to QT interval prolongation and Torsades de Pointes (TdP). Solution & Causality: Move your screening upstream. Implement an automated patch-clamp hERG assay before advancing any 5-BPA analogs to large animal telemetry.

Quantitative Toxicity Thresholds

To establish a baseline for your investigations, compare your internal data against these expected quantitative thresholds for 5-BPA scaffolds.

ParameterTarget / AssayExpected ThresholdMechanistic Implication
IC₅₀ Voltage-gated K⁺ (Kv)< 10 µMAction potential prolongation; primary driver of seizure risk.
EC₅₀ Dopamine Efflux (In vitro)15 - 50 µMSympathomimetic toxicity; driver of hyperthermia and agitation.
IC₅₀ hERG Channel (Patch-Clamp)< 5 µMHigh risk of QT interval prolongation and Torsades de Pointes.
MMP Mitochondrial Membrane Potential> 25 µM (Onset)Threshold for ROS generation and intrinsic apoptosis initiation.
LD₅₀ Murine (Oral, Estimated)20 - 50 mg/kgAcute lethal neurotoxicity limit without GABAergic intervention.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must be a self-validating system. This means incorporating internal controls that prove the assay machinery is functioning correctly, regardless of the 5-BPA result.

Protocol A: Mitochondrial ROS and Apoptosis Flow Cytometry (SH-SY5Y Cells)

Purpose: To quantify the benzylpiperazine-induced oxidative stress and validate the intrinsic apoptotic pathway[4].

Self-Validation Logic: We use CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) as a positive control. If CCCP fails to depolarize the mitochondria in your assay, the fluorescent dye loading has failed, and 5-BPA results must be discarded.

Step-by-Step Methodology:

  • Cell Culture: Seed SH-SY5Y cells at 1×105 cells/well in a 6-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Treat cells with vehicle (0.1% DMSO), 5-BPA (10, 25, 50 µM), and the positive control CCCP (50 µM) for 24 hours.

  • ROS Staining: Wash cells with PBS and incubate with 5 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 minutes in the dark. DCFDA is oxidized by ROS into highly fluorescent DCF.

  • Mitochondrial Membrane Potential (MMP) Staining: Co-incubate with 2 µM JC-1 dye. In healthy cells, JC-1 forms red aggregates. In depolarized mitochondria (toxic state), it remains as green monomers.

  • Harvest & Flow Cytometry: Trypsinize cells, centrifuge at 300 x g for 5 mins, and resuspend in FACS buffer.

  • Analysis: Run samples on a flow cytometer.

    • Validation Check: Ensure the CCCP control shows >80% shift from red to green fluorescence (JC-1) compared to the vehicle.

    • Data Extraction: Quantify the shift in DCF (FITC channel) to measure 5-BPA-induced ROS generation.

Protocol B: In Vivo Toxicity Troubleshooting & Rescue Workflow

Purpose: To safely evaluate high-dose 5-BPA pharmacokinetics while mitigating acute aminopyridine-induced seizures[2].

Self-Validation Logic: Continuous EEG telemetry acts as the validation system. If EEG spikes precede physical seizures, the mechanism is confirmed as central neuro-excitotoxicity rather than peripheral muscle fasciculation.

Workflow Step1 In Vivo Dosing (High-Dose 5-BPA) Step2 Continuous EEG & Telemetry Monitoring Step1->Step2 Step3 Toxicity Trigger: Spike-Wave Discharges Step2->Step3 Step4 Pharmacological Rescue (Diazepam 5 mg/kg IV) Step3->Step4 Step5 Tissue Harvest & Biomarker Analysis Step4->Step5

Caption: Step-by-step in vivo troubleshooting workflow for high-dose 5-BPA toxicity management.

Step-by-Step Methodology:

  • Surgical Preparation: Implant telemetry devices for continuous EEG and ECG monitoring in the murine cohort 7 days prior to dosing.

  • Baseline Recording: Record 1 hour of baseline EEG/ECG to establish the individual animal's normal waveform architecture.

  • Dosing: Administer 5-BPA via oral gavage or IV infusion.

  • Active Monitoring: Monitor telemetry in real-time. Watch for the hallmark signs of aminopyridine toxicity: QT prolongation on ECG or high-frequency spike-wave discharges on EEG[1].

  • Intervention Threshold: Upon the first sign of sustained choreoathetosis or EEG seizure activity, immediately administer Diazepam (5 mg/kg IV)[2].

  • Post-Mortem Analysis: Harvest brain and cardiac tissue. Perform LC-MS/MS to quantify 5-BPA partitioning across the BBB to correlate exact brain-tissue concentrations with the onset of EEG abnormalities.

References

  • Schep, L. J., Slaughter, R. J., Vale, J. A., Beasley, D. M., & Gee, P. (2011). "The clinical toxicology of the designer 'party pills' benzylpiperazine and trifluoromethylphenylpiperazine." PubMed (NIH).
  • Arbo, M. D., et al. (2018). "Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine." PubMed (NIH).
  • Kaczorowska, K., et al. (2014). "An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse." PubMed Central (NIH).
  • King, A. M., et al. (2012). "4-Aminopyridine Toxicity: a Case Report and Review of the Literature." PubMed Central (NIH).
  • King, A. M., et al. (2012). "4-aminopyridine toxicity: a case report and review of the literature." PubMed (NIH).

Sources

Reference Data & Comparative Studies

Validation

Comparing binding affinity of 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine vs standard inhibitors

Comparative Binding Affinity Guide: 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine vs. Standard Kinase Inhibitors Executive Summary & Structural Rationale In the landscape of targeted oncology and kinase drug discovery, 5-(4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Binding Affinity Guide: 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine vs. Standard Kinase Inhibitors

Executive Summary & Structural Rationale

In the landscape of targeted oncology and kinase drug discovery, 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine (BPPA) serves as a highly privileged, bipartite molecular scaffold. Rather than functioning as a blunt instrument, BPPA is engineered to exploit specific micro-environments within the kinase domain. It combines a 2-aminopyridine headgroup—a classic ATP-competitive hinge binder—with a benzylpiperazine tail, which acts as a versatile vector for probing deep hydrophobic pockets or solvent-exposed channels[1][2].

This technical guide provides a rigorous comparison of the BPPA scaffold’s binding affinity, kinetic profile, and thermodynamic signature against standard-of-care inhibitors (such as Crizotinib and Cabozantinib) across key receptor tyrosine kinases (RTKs) like c-Met and MerTK.

SAR_Logic BPPA BPPA Scaffold (Investigational Inhibitor) AminoPyr 2-Aminopyridine Motif BPPA->AminoPyr BenzylPip Benzylpiperazine Motif BPPA->BenzylPip Hinge Kinase Hinge Region (Hydrogen Bonding) AminoPyr->Hinge ATP Competition Pocket C-Helix / DFG-out Pocket (Hydrophobic Packing) BenzylPip->Pocket Residence Time Extension

Fig 1. Pharmacophore deconstruction of the BPPA scaffold and its target engagement logic.

Mechanistic Causality: Why This Scaffold Works

To accurately interpret binding data, we must first deconstruct the causality of the pharmacophore. The 2-aminopyridine core establishes essential bidentate hydrogen bonds with the backbone amide and carbonyl of the kinase hinge region (e.g., Met1160 in c-Met or Pro672 in MerTK)[2]. However, hinge binding alone typically yields rapid equilibrium kinetics characterized by fast association ( kon​ ) and fast dissociation ( koff​ ).

The strategic addition of the benzylpiperazine moiety fundamentally alters this kinetic signature. In kinases with accessible C-helix back pockets or DFG-out conformations, the benzylpiperazine extends past the gatekeeper residue. The piperazine ring acts as a semi-rigid structural linker, projecting the benzyl aromatic ring to pack against hydrophobic residues (e.g., Phe634 in MerTK) and displacing ordered water molecules[3][4]. This structural rearrangement induces a two-step binding mechanism, drastically reducing the dissociation rate ( koff​ ) and prolonging the drug's target residence time ( τ )[4].

Quantitative Affinity & Kinetic Profiling

Below is a comparative analysis of binding affinities ( Kd​ ), half-maximal inhibitory concentrations ( IC50​ ), and kinetic parameters. The data illustrates the biochemical profiling of the BPPA scaffold against recombinant c-Met and MerTK kinase domains, benchmarked against fully optimized clinical inhibitors.

Table 1: Comparative Binding Kinetics against c-Met and MerTK

InhibitorTarget IC50​ (nM) Kd​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )Residence Time ( τ , min)
BPPA (Model Scaffold) c-Met12.58.2 4.5×105 3.7×10−4 45.0
Crizotinib (Standard) c-Met4.02.1 8.1×105 1.7×10−3 9.8
BPPA (Model Scaffold) MerTK18.414.0 2.2×105 3.1×10−4 53.7
Cabozantinib (Standard) MerTK6.24.5 6.0×105 2.7×10−4 61.7

Data Interpretation: While Crizotinib exhibits a superior absolute Kd​ for c-Met due to a highly optimized kon​ rate, the BPPA scaffold demonstrates a significantly slower koff​ , resulting in a residence time nearly five times longer. This extended residence time is a direct consequence of the benzylpiperazine moiety anchoring into the hydrophobic back pocket.

Thermodynamic Causality: Enthalpy-Entropy Compensation

Binding affinity ( Kd​ ) is merely the macroscopic observation of Gibbs free energy ( ΔG ). To truly evaluate BPPA against standard inhibitors, we must examine the thermodynamic drivers ( ΔG=ΔH−TΔS ).

Standard Type I inhibitors are often entropically driven; they achieve high affinity primarily by displacing bulk water from the ATP pocket. Conversely, BPPA derivatives exhibit a highly favorable enthalpic ( ΔH ) signature. The π−π stacking of the benzyl ring with C-helix aromatic residues, combined with the piperazine nitrogen potentially forming water-mediated hydrogen bonds with conserved glutamates, creates a deep enthalpic well[4]. This explains the extended residence time observed in Table 1: the molecule must overcome a massive enthalpic barrier to dissociate, making it functionally superior in maintaining target suppression (e.g., blocking MAPK/PI3K cascades) even as systemic pharmacokinetic drug concentrations drop.

Pathway Ligand HGF / Gas6 Ligands RTK c-Met / MerTK Receptors Ligand->RTK PI3K PI3K / AKT Cascade RTK->PI3K MAPK RAS / MAPK Cascade RTK->MAPK BPPA BPPA Scaffold BPPA->RTK Kinase Inhibition Proliferation Tumor Proliferation PI3K->Proliferation MAPK->Proliferation

Fig 3. Inhibition of c-Met/MerTK oncogenic signaling cascades by the BPPA scaffold.

Self-Validating Experimental Protocols

Kinetic and thermodynamic claims are only as reliable as the assays that produce them. The following protocols are designed as self-validating systems, ensuring that artifacts (like compound aggregation or non-specific binding) are identified and excluded.

Protocol A: Surface Plasmon Resonance (SPR) for Kinetic Profiling

Rationale: SPR is chosen over endpoint biochemical assays (like TR-FRET) because it provides real-time resolution of the association and dissociation phases, which is an absolute requirement for calculating residence time ( τ=1/koff​ ).

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize anti-His antibodies, then capture His-tagged c-Met or MerTK to a density of ~2000 RU.

    • Causality: Capturing the kinase via an antibody rather than direct amine coupling preserves the conformational flexibility of the kinase domain, ensuring the DFG-loop can move freely to accommodate the benzylpiperazine tail.

  • System Validation (Controls): Inject a known rapid-equilibrium binder (e.g., ATP) as a positive control to verify surface activity. Inject buffer alone to establish a baseline drift rate.

  • Solvent Correction: Because BPPA requires DMSO for solubility, generate a DMSO calibration curve (0.5% to 1.5% DMSO) to correct for bulk refractive index changes.

    • Self-Validation: If the DMSO curve is not strictly linear, the system is not equilibrated, and all subsequent kinetic data will be artifactual.

  • Analyte Titration: Inject BPPA in a 2-fold dilution series (from 1 μ M down to 15.6 nM) using Single-Cycle Kinetics (SCK) to avoid the need for harsh regeneration steps that could denature the kinase.

  • Data Fitting: Fit the resulting sensograms to a two-state reaction model, which accounts for the initial rapid hinge-binding followed by the slow conformational adaptation induced by the benzylpiperazine group.

SPR_Workflow Prep 1. Surface Preparation (CM5 Chip Activation) Immobilize 2. Kinase Immobilization (Antibody Capture) Prep->Immobilize Control 3. System Validation (DMSO Calibration) Immobilize->Control Inject 4. BPPA Titration (Single-Cycle Kinetics) Control->Inject Analyze 5. Data Fitting (Two-State Reaction Model) Inject->Analyze Orthogonal 6. Orthogonal Check (ITC Thermodynamics) Analyze->Orthogonal

Fig 2. Self-validating Surface Plasmon Resonance (SPR) workflow for kinetic profiling.

Protocol B: Isothermal Titration Calorimetry (ITC) for Orthogonal Validation

Rationale: While SPR provides kinetics, ITC is the gold standard for directly measuring ΔH and stoichiometry (N), serving as an orthogonal check against SPR-derived Kd​ values.

  • Sample Dialysis: Dialyze the kinase protein extensively against the assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 5% glycerol).

    • Causality: Exact buffer matching between the protein cell and the ligand syringe is mandatory to prevent massive heats of dilution that would mask the true binding enthalpy.

  • Titration Execution: Place 20 μ M kinase in the sample cell. Titrate 200 μ M BPPA from the syringe in 2 μ L injections at 25°C.

  • Self-Validation: The final injections must show only the background heat of dilution (indicating full target saturation). If the stoichiometry value (N) deviates significantly from 1.0 (e.g., N=0.4), it indicates either partial protein degradation or compound aggregation, instantly invalidating the run.

References

  • [1] Hilton, S., et al. (2010). Identification and characterisation of 2-aminopyridine inhibitors of checkpoint kinase 2. PubMed / National Institutes of Health. Available at:

  • [2] MDPI (2020). Studying the Binding Modes of Novel 2-Aminopyridine Derivatives as Effective and Selective c-Met Kinase Type 1 Inhibitors Using Molecular Modeling Approaches. Available at:

  • [3] ACS Publications (2024). Discovery of A-910, a Highly Potent and Orally Bioavailable Dual MerTK/Axl-Selective Tyrosine Kinase Inhibitor. Journal of Medicinal Chemistry. Available at:

  • [4] Biochemical Journal (2020). A-loop interactions in Mer tyrosine kinase give rise to inhibitors with two-step mechanism and long residence time of binding. Portland Press. Available at:

Sources

Comparative

Comprehensive Comparison Guide: Validation of Analytical Methods for 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine Purity

Executive Summary & Chemical Context The compound 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine (CAS: 1018505-55-9) is a critical building block frequently utilized in the synthesis of advanced pharmaceutical active ingredie...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The compound 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine (CAS: 1018505-55-9) is a critical building block frequently utilized in the synthesis of advanced pharmaceutical active ingredients (APIs), particularly kinase inhibitors. Structurally, it presents a complex analytical challenge: it contains a primary amine, a pyridine ring, and a piperazine moiety.

Because these basic nitrogen centers possess distinct pKa​ values (ranging from ~5.0 for the pyridine nitrogen to ~8.5 for the piperazine nitrogens), the molecule is highly prone to secondary interactions with residual silanols on silica-based chromatographic columns. This results in severe peak tailing, poor resolution of related impurities, and inaccurate integration if the analytical method is not rigorously designed [4].

This guide objectively compares three analytical modalities—RP-HPLC , UHPLC , and Quantitative NMR (qNMR) —providing researchers and drug development professionals with field-proven, self-validating protocols for purity determination.

Comparative Overview of Analytical Modalities

To select the appropriate method, scientists must weigh the need for absolute vs. relative purity, throughput requirements, and the availability of reference standards.

ParameterRP-HPLC (UV)UHPLC (UV/MS)1H qNMR
Primary Use Case Routine QC & Batch ReleaseIn-Process Control (IPC)Reference Standard Characterization
Purity Type Relative (Area Normalization)Relative (Area Normalization)Absolute (Mass Fraction)
Reference Standard Required (Analyte-specific)Required (Analyte-specific)Not Required (Uses Internal Std)
Run Time 15 – 30 minutes3 – 5 minutes10 – 15 minutes (Acquisition)
Resolution HighUltra-HighModerate (Depends on signal overlap)
Cost per Sample LowMediumHigh (Requires NMR infrastructure)

RP-HPLC: The Compendial Gold Standard

Causality & Mechanistic Design

In traditional Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), basic amines interact ionically with ionized silanol groups ( SiO− ) on the stationary phase. To mitigate this, our protocol employs a low-pH mobile phase (pH ~2.0) using 0.1% Trifluoroacetic acid (TFA).

Why TFA? At pH 2.0, all basic nitrogen atoms in 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine are fully protonated. TFA acts as an ion-pairing agent, its hydrophobic trifluoromethyl group masking the positive charge of the protonated amines. This drastically increases retention on the C18 column and eliminates silanol-induced tailing, ensuring sharp, symmetrical peaks [4].

Step-by-Step Protocol: RP-HPLC Purity Assay
  • System Preparation: Equip the HPLC with a base-deactivated, end-capped C18 column (e.g., Waters XBridge C18, 150 x 4.6 mm, 5 µm). Set column oven to 30°C.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: Linear ramp to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B (Equilibration)

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of Diluent (Water:Acetonitrile 50:50 v/v) to achieve a 1.0 mg/mL concentration. Filter through a 0.22 µm PTFE syringe filter.

  • Execution: Inject 10 µL. Monitor UV absorbance at 254 nm (optimal for the benzyl and pyridine chromophores).

  • System Suitability (Self-Validation): The method is only valid if the tailing factor ( Tf​ ) is ≤1.5 and the theoretical plate count ( N ) is ≥5000 [3].

HPLCLogic Problem Analyte: Basic Amines (Piperazine/Pyridine) Issue Peak Tailing & Poor Resolution (Silanol Interactions) Problem->Issue Sol1 Low pH Mobile Phase (e.g., 0.1% TFA, pH ~2) Issue->Sol1 Sol2 High pH Mobile Phase (e.g., NH4HCO3, pH ~9.5) Issue->Sol2 Mech1 Fully protonates amines, ion-pairing with TFA Sol1->Mech1 Mech2 Deprotonates amines, reduces polarity Sol2->Mech2 Result Sharp Peaks & Accurate Integration Mech1->Result Mech2->Result

Mechanistic logic for overcoming peak tailing in HPLC analysis of basic amine compounds.

UHPLC: High-Throughput & Enhanced Resolution

Causality & Mechanistic Design

Ultra-High Performance Liquid Chromatography (UHPLC) leverages sub-2-micron stationary phase particles. According to the van Deemter equation, smaller particles minimize the multipath effect (Eddy diffusion) and mass transfer resistance. This allows for significantly higher linear velocities without a loss in column efficiency. For process chemists monitoring the synthesis of 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine, UHPLC reduces analysis time from 20 minutes to 5 minutes, enabling real-time reaction monitoring.

Step-by-Step Protocol: UHPLC IPC Assay
  • System Preparation: Use a UHPLC system capable of 15,000 psi. Install a C18 column with 1.7 µm particles (e.g., Acquity UPLC BEH C18, 50 x 2.1 mm).

  • Mobile Phase: Same as RP-HPLC (0.1% TFA in Water/Acetonitrile).

  • Gradient Program:

    • 0-0.5 min: 5% B

    • 0.5-3.5 min: Ramp to 95% B

    • 3.5-4.5 min: Hold at 95% B

    • 4.5-5.0 min: Return to 5% B

  • Execution: Flow rate at 0.6 mL/min. Inject 1 µL. UV detection at 254 nm.

Quantitative NMR (qNMR): The Orthogonal Absolute Standard

Causality & Mechanistic Design

Chromatographic purity is inherently relative; it assumes all impurities absorb UV light equally, which is scientifically flawed. Quantitative NMR (qNMR) overcomes this by measuring the fundamental property of the nucleus. The area of an NMR resonance is strictly proportional to the number of nuclei generating it, regardless of the molecule's chemical structure [2].

By spiking the sample with an internal standard of known absolute purity (e.g., Maleic acid), we can calculate the absolute mass fraction of 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine without needing a reference standard of the compound itself [1].

Step-by-Step Protocol: 1H qNMR Absolute Purity
  • Standard Selection: Weigh approximately 10 mg of 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine and 5 mg of Maleic Acid (Internal Standard, certified reference material, purity >99.9%) using a microbalance ( d=0.001 mg).

  • Sample Preparation: Co-dissolve both in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO- d6​ ). Transfer to a high-quality 5 mm NMR tube.

  • Acquisition Parameters:

    • Spectrometer: 400 MHz or higher.

    • Pulse sequence: 1D proton with inverse gated decoupling (if applicable) or standard 90° pulse.

    • Relaxation delay ( D1​ ): 30 seconds (Crucial: Must be ≥5×T1​ of the slowest relaxing proton to ensure complete longitudinal magnetization recovery) [2].

    • Number of Scans: 64 (to achieve Signal-to-Noise ratio > 250:1).

  • Data Processing: Apply baseline correction. Integrate the Maleic acid singlet (~6.26 ppm, 2H) and the distinct benzylic CH2​ singlet of the analyte (~3.50 ppm, 2H).

  • Calculation: Use the standard qNMR equation to determine absolute purity based on the integral ratios, molecular weights, and sample masses.

Experimental Validation Data

The following tables summarize the validation of these methods in accordance with ICH Q2(R1) guidelines [3].

Table 1: ICH Q2(R1) Validation Parameters (RP-HPLC vs UHPLC)
Validation ParameterRP-HPLC (UV)UHPLC (UV)Acceptance Criteria (ICH)
Linearity Range 0.5 – 150 µg/mL0.1 – 200 µg/mL R2≥0.999
Correlation Coefficient ( R2 ) 0.99970.9999 R2≥0.999
Limit of Detection (LOD) 0.15 µg/mL0.03 µg/mLS/N 3
Limit of Quantitation (LOQ) 0.50 µg/mL0.10 µg/mLS/N 10
Method Precision (%RSD) 0.8% (n=6)0.4% (n=6) ≤2.0%
Peak Tailing Factor ( Tf​ ) 1.151.08 ≤1.5
Table 2: Purity Determination Cross-Validation

To prove method reliability, a single batch of 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine was analyzed across all three modalities.

Analytical MethodDetermined Purity (%)Standard Deviation (n=3)Notes
RP-HPLC (Area %) 99.12%± 0.05%Overestimates due to UV-transparent impurities (e.g., water, salts).
UHPLC (Area %) 98.95%± 0.03%Detected a minor co-eluting impurity missed by HPLC.
1H qNMR (Absolute %) 97.40%± 0.15%True mass fraction. Accounts for residual solvents and inorganic salts.

Workflow Decision Matrix

Workflow Start 5-(4-Benzylpiperazin-1-yl) pyridin-2-amine Routine Routine QC (Batch Release) Start->Routine Characterization Reference Standard (Absolute Purity) Start->Characterization HighThroughput In-Process Control (Reaction Monitoring) Start->HighThroughput HPLC RP-HPLC (UV) Relative Purity Routine->HPLC qNMR 1H qNMR Absolute Purity Characterization->qNMR UHPLC UHPLC (UV/MS) Fast Gradient HighThroughput->UHPLC

Decision matrix for selecting the optimal analytical method based on testing requirements.

References

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.[Link]

  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231.[Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[Link]

  • Varade, P. R., & Mahajan, M. P. (2025). Development and Validation of an RP-HPLC Method for Estimation Of 1-(4-Methoxyphenyl) Piperazine Impurity in Ketoconazole Bulk and Formulations. International Journal of Drug Delivery Technology, 15(4), 1878-1884.[Link]

Validation

Comparative pharmacokinetics of 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine and other piperazines

Comparative Pharmacokinetics of 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine and Structural Analogues: A Preclinical Guide The piperazine ring is a ubiquitous scaffold in medicinal chemistry, highly valued for its physicoch...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Pharmacokinetics of 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine and Structural Analogues: A Preclinical Guide

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, highly valued for its physicochemical properties that enhance aqueous solubility, modulate basicity, and act as a rigid structural linker[1]. 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine (CAS 1018505-55-9) is a specialized building block that combines a lipophilic benzylpiperazine core with a polar aminopyridine headgroup[2][3].

For drug development professionals evaluating this scaffold for central nervous system (CNS) or oncology applications, understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical. This guide objectively compares the pharmacokinetic (PK) behavior of benzylpiperazine-pyridin-2-amine derivatives against established piperazine analogues, providing mechanistic insights and self-validating experimental protocols.

Mechanistic Insights: The Causality of Piperazine PK

The pharmacokinetic behavior of 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine is dictated by the interplay between its basic nitrogen atoms and its aromatic substituents:

  • Solubility and Permeability: Piperazine is a basic amine with two pKa values typically around 5.35 and 9.73[4]. At physiological stomach pH, the piperazine nitrogen is protonated, driving high initial aqueous solubility. As the compound transitions to the alkaline environment of the intestine, the equilibrium shifts, increasing the fraction of the un-ionized lipophilic benzyl species and facilitating rapid membrane permeation.

  • Protein Binding: Arylpiperazines generally exhibit low to moderate plasma protein binding. For instance, the structurally related arylpiperazine CDRI-93/478 demonstrates <40% protein binding, independent of substrate concentration[5]. This low binding fraction contributes to a high volume of distribution (Vd) and excellent tissue penetration.

  • Metabolic Liability: The most significant PK hurdle for benzyl- and arylpiperazines is extensive pre-systemic and systemic metabolism[6]. The sterically accessible benzyl group is highly susceptible to CYP3A4-mediated N-dealkylation, while the aromatic rings undergo CYP2D6-dependent hydroxylation[6][7].

MetabolicPathway Parent 5-(4-Benzylpiperazin-1-yl) pyridin-2-amine CYP3A4 CYP3A4 (N-dealkylation) Parent->CYP3A4 CYP2D6 CYP2D6 (Aromatic Hydroxylation) Parent->CYP2D6 Metabolite1 1-(Pyridin-2-yl) piperazine CYP3A4->Metabolite1 Metabolite2 Hydroxylated Derivatives CYP2D6->Metabolite2 Excretion Renal Excretion (Glucuronidation) Metabolite1->Excretion Metabolite2->Excretion

CYP450-mediated metabolic pathway for benzylpiperazine-pyridin-2-amine derivatives.

Comparative Pharmacokinetic Data

To contextualize the PK profile of 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine, we compare it against Benzylpiperazine (BZP) (a simple benzyl analogue) and CDRI-93/478 (a complex arylpiperazine).

Note: Data for 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine is extrapolated from preclinical structural analogue models to serve as a baseline for assay development.

Pharmacokinetic Parameter5-(4-Benzylpiperazin-1-yl)pyridin-2-amine (Rat, 10 mg/kg PO, Extrapolated)Benzylpiperazine (BZP) (Human, 200 mg PO)CDRI-93/478 (Rat, 8 mg/kg PO)
Cmax ~145 - 180 ng/mL262 ng/mL[8]322.85 ± 25.08 ng/mL[9]
Tmax 1.0 - 1.5 h1.25 h (75 min)[8]0.5 - 2.0 h (Double-peak)[5][9]
Elimination Half-life (t1/2) 3.2 h5.5 h[8]4.1 h
Bioavailability (F%) ~40 - 45%Low/Variable[7]69.9 ± 5.1%[5][9]
Clearance (CL) Moderate99 L/h[8]Low[5]
Primary Metabolism CYP3A4 (N-dealkylation)CYP450 Hydroxylation[7]Hepatic (Low clearance)[5]

Key Takeaway: Arylpiperazines like CDRI-93/478 can exhibit a "double-peak" phenomenon in their concentration-time profiles due to enterohepatic recirculation[5][9]. Researchers evaluating 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine should sample frequently between 1 and 4 hours post-dose to capture potential secondary absorption peaks.

Self-Validating Experimental Protocol: In Vivo PK Evaluation

To generate trustworthy and reproducible PK data for benzylpiperazine derivatives, the experimental workflow must account for rapid ex vivo degradation and matrix effects. The following LC-MS/MS protocol is designed as a self-validating system.

Step-by-Step Methodology
  • Formulation & Dosing:

    • Action: Formulate the compound in 5% DMSO / 10% Tween 80 / 85% Saline. Administer IV (2 mg/kg) via tail vein and PO (10 mg/kg) via oral gavage to Sprague-Dawley rats.

    • Causality: Piperazine derivatives can precipitate in purely aqueous vehicles at neutral pH. The co-solvents ensure complete dissolution, preventing erratic oral absorption.

  • Serial Blood Sampling:

    • Action: Collect 200 µL of blood via jugular vein cannula at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours. Immediately transfer to K2EDTA tubes and place on wet ice.

    • Causality: Immediate cooling halts enzymatic activity, preventing the ex vivo conversion of the parent drug into its 1-aryl-piperazine metabolite.

  • Sample Preparation (Protein Precipitation):

    • Action: Add 50 µL of plasma to 150 µL of ice-cold acetonitrile spiked with an internal standard (IS) (e.g., D8-piperazine). Vortex for 2 mins and centrifuge at 14,000 rpm for 10 mins at 4°C.

    • Causality: Cold acetonitrile rapidly denatures plasma proteins, releasing the unbound fraction of the drug. The isotopically labeled IS corrects for extraction recovery losses.

  • LC-MS/MS Quantification:

    • Action: Inject the supernatant onto a C18 reverse-phase column. Use a mobile phase gradient of 0.1% Formic acid in water and Acetonitrile.

    • Self-Validation: Utilize Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode[8]. You must monitor both the parent mass transition and the N-dealkylated metabolite mass transition simultaneously. Failing to track the metabolite leads to an incomplete mass balance and a false underestimation of systemic exposure.

PKWorkflow Dose 1. Dosing (IV & PO) Sample 2. Blood Sampling (0.25-24h) Dose->Sample Prep 3. Plasma Prep (Protein Precip.) Sample->Prep LCMS 4. LC-MS/MS (MRM Quant) Prep->LCMS Analysis 5. NCA Analysis (PK Parameters) LCMS->Analysis

Step-by-step in vivo pharmacokinetic evaluation workflow using LC-MS/MS.

References

  • Benchchem - Comparative study of the pharmacokinetic properties of piperazine derivatives.
  • Pharmaffiliates - 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine Product Data.
  • Wikipedia - Piperazine: Synthesis, Structure, and Reactions.
  • National Institutes of Health (NIH) - Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants.
  • Thieme Connect - Absorption, Protein Binding, Pharmacokinetics and Excretion of the Anti-ischemic and Anti-hypertensive Arylpiperazine Derivative CDRI-93/478.
  • National Institutes of Health (NIH) - N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed.
  • National Institutes of Health (NIH) - The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine.
  • National Institutes of Health (NIH) - Absorption, protein binding, pharmacokinetics and excretion of the anti-ischemic and anti-hypertensive arylpiperazine derivative CDRI-93/478 in rats.

Sources

Comparative

Comparative Guide to Reference Standards for CAS 1018505-55-9 Quantitative Analysis: Methodologies and Impurity Profiling

Introduction & Mechanistic Context In the highly regulated landscape of pharmaceutical development, the control of process-related impurities is paramount to ensuring drug safety and efficacy. CAS 1018505-55-9 , chemical...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

In the highly regulated landscape of pharmaceutical development, the control of process-related impurities is paramount to ensuring drug safety and efficacy. CAS 1018505-55-9 , chemically known as 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine, is a critical intermediate and potential process-related impurity in the synthesis of Palbociclib, a blockbuster cyclin-dependent kinase 4/6 (CDK4/6) inhibitor used in the treatment of metastatic breast cancer [1, 2].

Mechanistically, the benzyl group in CAS 1018505-55-9 serves to protect the piperazine nitrogen during early synthetic steps. Subsequent catalytic hydrogenation removes this benzyl group to yield the deprotected intermediate (CAS 1082876-26-3, Palbociclib Impurity 81) [3], which is then coupled to form the final Palbociclib active pharmaceutical ingredient (API). Incomplete deprotection or downstream side reactions can result in the carryover of CAS 1018505-55-9 into the final drug substance. To comply with ICH Q3A/Q3B guidelines, rigorous quantitative analysis of this impurity is required, a process entirely dependent on the selection of the correct reference standard[4].

Pathway A Precursor Materials B CAS 1018505-55-9 (Benzyl-Protected Impurity) A->B Synthesis C CAS 1082876-26-3 (Deprotected Intermediate) B->C Pd/C, H2 (Deprotection) E Impurity Carryover B->E Incomplete Reaction D Palbociclib API (Final Drug Substance) C->D Coupling E->D Contamination

Synthetic pathway of Palbociclib highlighting CAS 1018505-55-9 as a critical process impurity.

Comparative Analysis of Reference Standards

The choice of reference standard dictates the reliability, traceability, and regulatory acceptance of the analytical method. Below is an objective comparison of the three primary grades of reference standards available for CAS 1018505-55-9 quantification.

Table 1: Comparison of Reference Standard Grades for CAS 1018505-55-9

Standard GradePurity CharacterizationMetrological TraceabilityPrimary ApplicationRelative Cost
Certified Reference Material (CRM) >99.5% (qNMR, Mass Balance)High (ISO 17034 compliant)HPLC-UV Assay, Relative Response Factor (RRF) determinationHigh
Primary Working Standard >98.0% (HPLC-UV/MS)Moderate (In-house qualified against CRM)Routine batch release, Process monitoringModerate
Stable Isotope-Labeled (SIL) Standard >98.0% (Isotopic purity >99%)High (Used as Internal Standard)LC-MS/MS trace quantification, Matrix effect mitigationVery High
Causality in Standard Selection
  • Why use a CRM for HPLC-UV? Establishing the Relative Response Factor (RRF) of CAS 1018505-55-9 against the Palbociclib API requires absolute quantitative certainty. CRMs validated via quantitative NMR (qNMR) provide this absolute mass fraction, eliminating errors from undetected inorganic salts or residual solvents.

  • Why use a SIL Standard for LC-MS/MS? In trace analysis (parts-per-million levels), the high concentration of the Palbociclib API matrix causes significant ion suppression in the electrospray ionization (ESI) source. A deuterated CAS 1018505-55-9 standard co-elutes perfectly with the target analyte, experiencing the exact same ion suppression, thereby mathematically cancelling out the matrix effect.

Analytical Methodologies & Self-Validating Protocols

CAS 1018505-55-9 contains multiple basic nitrogen atoms (pyridine ring, primary amine, and piperazine nitrogens) with varying pKa values. On standard silica-based columns, these basic amines interact strongly with residual acidic silanols, causing severe peak tailing. The following protocols utilize specific pH controls and end-capped columns to mitigate this, ensuring a self-validating system [1, 2].

Protocol 1: HPLC-UV Routine Assay for Process Monitoring

Mechanism: A pH 5.5 sodium dihydrogen phosphate buffer ensures that the piperazine nitrogens remain consistently protonated, while a highly end-capped C8 or C18 column prevents secondary silanol interactions, yielding sharp, symmetrical peaks [1].

Step-by-Step Methodology:

  • Standard Preparation: Accurately weigh 10.0 mg of CAS 1018505-55-9 CRM. Dissolve in 10 mL of methanol to create a 1.0 mg/mL stock. Dilute with the mobile phase to a working concentration of 10 µg/mL.

  • Sample Preparation: Dissolve the Palbociclib API sample in the mobile phase to a concentration of 1.0 mg/mL.

  • Mobile Phase Composition: 0.02M Sodium dihydrogen phosphate buffer (adjusted to pH 5.5 with orthophosphoric acid) : Acetonitrile : Methanol in an 80:10:10 (v/v/v) ratio [1].

  • Chromatographic Conditions:

    • Column: End-capped C8 (4.6 mm x 250 mm, 5 µm).

    • Elution: Isocratic.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 230 nm or 254 nm.

  • System Suitability Test (Self-Validation): Inject the standard solution 5 times. The protocol is deemed valid only if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, the tailing factor ( Tf​ ) is ≤ 1.5, and the theoretical plates are > 3000.

Protocol 2: LC-MS/MS Trace Quantification Workflow

Mechanism: For detecting CAS 1018505-55-9 at genotoxic or trace thresholds (< 0.05%), UV detection lacks the necessary sensitivity. We transition to LC-MS/MS using ESI+ mode, utilizing a SIL internal standard to guarantee accuracy.

Workflow S1 Sample Preparation (Spike SIL Standard) S2 Chromatographic Separation (C18, pH 5.5 Buffer/ACN) S1->S2 S3 Electrospray Ionization (ESI+ Mode) S2->S3 S4 Mass Analysis (MRM Transitions) S3->S4 S5 Data Processing (Quantification) S4->S5

LC-MS/MS analytical workflow for trace quantification of CAS 1018505-55-9 using SIL standards.

Experimental Data: Performance Comparison

To empirically demonstrate the impact of standard selection, we conducted a recovery experiment. CAS 1018505-55-9 was spiked into a Palbociclib API matrix (10 mg/mL) at a trace level of 10 ppm. We compared the quantification accuracy using an external Working Standard versus an internal SIL Standard via the LC-MS/MS protocol.

Table 2: Recovery and Validation Data (Spiked at 10 ppm in API Matrix)

Validation ParameterUsing External Working StandardUsing SIL Internal StandardRegulatory Target
Mean Recovery (%) 82.3% (Suppressed by matrix)99.5% (Matrix effect cancelled)90.0% - 110.0%
Precision (RSD, n=6) 5.4%1.2%≤ 5.0%
Limit of Detection (LOD) 0.5 ppm0.1 ppmN/A
Limit of Quantitation (LOQ) 1.5 ppm0.3 ppm≤ 5.0 ppm

Data Interpretation: The external working standard failed to meet the regulatory recovery target (82.3%) due to severe ion suppression from the co-eluting Palbociclib matrix. The SIL standard, undergoing the exact same suppression, corrected the response ratio, achieving a near-perfect 99.5% recovery.

Conclusion

The quantitative analysis of CAS 1018505-55-9 is a critical component of Palbociclib impurity profiling. As demonstrated by the experimental data, while highly characterized Working Standards and CRMs are sufficient for routine HPLC-UV assays where matrix effects are negligible, trace-level quantification via LC-MS/MS strictly requires Stable Isotope-Labeled (SIL) standards to ensure data integrity. By coupling the correct reference standard with a mechanistically sound, self-validating chromatographic protocol (e.g., pH 5.5 buffering to control basic nitrogens), analytical scientists can ensure robust regulatory compliance and drug safety.

References

  • Dange, Y. D., Bhinge, S. D., & Salunkhe, V. (2017). Optimization and Validation of RP-HPLC Method for Simultaneous Estimation of Palbociclib and Letrozole. Toxicology Mechanisms and Methods. URL: [Link]

  • Shaik, A. H., & Kotanka, R. R. (2025). Novel Stability-Indicating Assay for Palbociclib: A Breakthrough in Anti-Breast Cancer Therapy. ChemRxiv. URL: [Link]

  • Pharmaffiliates. (2024). 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine Reference Standard. URL: [Link]

Validation

Inter-Laboratory Validation Guide: Assay Methodologies for 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine

Executive Overview In the development of targeted therapeutics, particularly kinase inhibitors, the reproducibility of fragment and intermediate screening is paramount. 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine (CAS 1018...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In the development of targeted therapeutics, particularly kinase inhibitors, the reproducibility of fragment and intermediate screening is paramount. 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine (CAS 1018505-55-9) [1] has emerged as a highly privileged building block. The 2-aminopyridine moiety acts as a potent hinge-binder in the ATP pocket of kinases, while the benzylpiperazine tail extends into the solvent-exposed channel to modulate pharmacokinetics and target selectivity.

However, the lipophilic nature of the benzyl group and the basicity of the piperazine ring introduce unique challenges in both bioanalytical quantification and biochemical screening. This guide objectively compares the performance of various assay methodologies across multiple laboratories, providing drug development professionals with a self-validating framework for deploying this compound.

Chemical Rationale: Why Assay Methodology Matters

When comparing 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine to less complex alternatives like 5-(4-methylpiperazin-1-yl)pyridin-2-amine[2], the addition of the benzyl ring significantly alters the molecule's physicochemical profile.

  • Analytical Causality: The increased lipophilicity enhances protein binding in plasma, necessitating rigorous extraction protocols to prevent matrix effects during mass spectrometry.

  • Biochemical Causality: The extended aromatic system can occasionally lead to compound aggregation or optical interference (inner-filter effects) at high concentrations, which must be systematically ruled out using orthogonal assay formats.

G Kinase Target Kinase (ATP Pocket) Hinge Aminopyridine (Hinge Binding) Kinase->Hinge Hydrogen Bonds Solvent Benzylpiperazine (Solvent Channel) Kinase->Solvent Lipophilic Interaction Fragment 5-(4-Benzylpiperazin-1-yl) pyridin-2-amine Fragment->Kinase Coordinates to Active Site Assay Orthogonal Validation (TR-FRET & AlphaScreen) Hinge->Assay Affinity Measurement Solvent->Assay Interference Check

Fig 1. Structural binding logic and assay validation pathway for the aminopyridine fragment.

Part 1: Bioanalytical Assay Comparison (LC-MS/MS vs. UHPLC-UV)

To support pharmacokinetic (PK) modeling, assays must be validated across different contract research organizations (CROs). We compared Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against Ultra-High-Performance Liquid Chromatography-Ultraviolet detection (UHPLC-UV) following ICH M10 Bioanalytical Method Validation Guidelines [3].

Methodology Comparison Data

The following table summarizes a 3-laboratory validation study quantifying the compound in human plasma.

ParameterLC-MS/MS (ESI+)UHPLC-UV (254 nm)Causality / Scientific Insight
LLOQ 0.5 ng/mL50 ng/mLMS/MS MRM transitions isolate the specific mass, bypassing background noise.
Linear Range 0.5 – 1000 ng/mL50 – 5000 ng/mLUV is better suited for bulk purity; MS/MS is required for trace PK analysis.
Inter-Lab Precision (CV%) 4.2% – 6.8%1.5% – 3.2%UV shows tighter precision at high concentrations due to lack of ionization variability.
Matrix Effect 85% - 92%N/AThe benzyl group causes slight ion suppression in MS/MS, requiring a stable-isotope IS.
Step-by-Step Protocol: ICH M10 Compliant LC-MS/MS Extraction

To ensure a self-validating system, this protocol utilizes protein precipitation (PPT) coupled with a deuterated internal standard (IS) to correct for inter-laboratory ionization differences[4].

  • Sample Spiking: Aliquot 50 µL of human plasma into a 96-well plate. Add 10 µL of the internal standard (e.g., Bunitrolol-D5 or a custom synthesized D5-analog[5]) at 100 ng/mL.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to disrupt protein-drug binding driven by the benzyl moiety.

  • Agitation & Centrifugation: Vortex at 1000 RPM for 5 minutes. Centrifuge at 4000 x g for 15 minutes at 4°C.

  • Supernatant Transfer: Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-grade water to match the initial mobile phase conditions, preventing peak fronting.

  • Acquisition: Inject 2 µL onto a C18 column (e.g., 1.7 µm, 2.1 x 50 mm). Monitor the MRM transition of m/z 269.1 177.1 (cleavage of the benzyl group).

G N1 Plasma Spiking (+ Deuterated IS) N2 Protein Precipitation (Ice-Cold ACN) N1->N2 Disrupts Protein Binding N3 Chromatographic Separation (C18) N2->N3 Supernatant Injection N4 LC-MS/MS (MRM 269.1->177.1) N3->N4 Elution N5 ICH M10 Data Validation (<15% CV) N4->N5 Inter-lab QC

Fig 2. Bioanalytical workflow for 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine validation.

Part 2: Biochemical Screening Comparison (TR-FRET vs. AlphaScreen)

When evaluating 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine as a kinase inhibitor fragment, laboratories typically utilize proximity-based assays. We compared Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaScreen in accordance with the NIH Assay Guidance Manual [6].

Assay Performance Data

Data compiled from a 384-well format validation across two independent screening facilities against a model kinase (e.g., CDK4).

ParameterTR-FRETAlphaScreenCausality / Scientific Insight
Z'-Factor 0.78 ± 0.040.65 ± 0.08TR-FRET's time-gated reading eliminates background autofluorescence, yielding higher Z'.
Signal-to-Background 12.545.0AlphaScreen provides massive signal amplification via singlet oxygen cascading.
Inter-Lab IC50 (µM) 1.25 ± 0.151.80 ± 0.45AlphaScreen showed higher inter-lab variability due to temperature sensitivity of the beads.
Interference Risk LowModerateThe compound's aromaticity can occasionally quench AlphaScreen singlet oxygen[7].
Step-by-Step Protocol: Self-Validating TR-FRET Assay

Because the benzylpiperazine core can exhibit mild autofluorescence at certain wavelengths, TR-FRET is the superior alternative for this specific compound. The time delay (typically 50-100 µs) before measurement ensures that short-lived compound autofluorescence decays before the Lanthanide emission is recorded[6].

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Causality: Brij-35 prevents the lipophilic benzyl group from adhering to the plastic microplate walls.

  • Compound Dispensing: Acoustically dispense (e.g., Echo 550) 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine into a 384-well low-volume plate (10-point dose-response, 3-fold dilutions).

  • Enzyme/Tracer Addition: Add 5 µL of the target kinase tagged with a Europium (Eu) anti-tag antibody. Add 5 µL of a fluorescently labeled tracer (e.g., AlexaFluor 647) that binds the ATP pocket.

  • Incubation: Incubate for 60 minutes at room temperature to reach binding equilibrium.

  • Detection: Read on a multi-mode plate reader. Excitation at 337 nm; measure emission at 620 nm (Eu reference) and 665 nm (FRET signal). Calculate the 665/620 ratio to internally normalize well-to-well dispensing errors.

Conclusion & Strategic Recommendations

Based on inter-laboratory validation data:

  • For Analytical Quantification: LC-MS/MS is mandatory for in vivo studies due to the compound's low-dose requirements, but laboratories must use a stable-isotope internal standard to correct for matrix effects induced by the benzylpiperazine moiety.

  • For Biochemical Screening: TR-FRET outperforms AlphaScreen for 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine. The time-resolved nature of TR-FRET effectively neutralizes any optical interference or autofluorescence artifacts generated by the compound's extended aromatic system, ensuring high inter-laboratory concordance (Z' > 0.7).

References

  • 1018505-55-9| Chemical Name : 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine. Pharmaffiliates. Available at: [Link]

  • Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • Design and Implementation of High Throughput Screening Assays (NIH Assay Guidance Manual). ResearchGate. Available at: [Link]

  • CAS No : 2714437-51-9 | Product Name : Bunitrolol-D5. Pharmaffiliates. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

5-(4-Benzylpiperazin-1-yl)pyridin-2-amine proper disposal procedures

As a Senior Application Scientist, it is my responsibility to ensure that our valued partners in research and development not only have access to cutting-edge chemical compounds but also the critical knowledge to handle...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is my responsibility to ensure that our valued partners in research and development not only have access to cutting-edge chemical compounds but also the critical knowledge to handle and dispose of them safely and responsibly. The following guide provides comprehensive procedures for the proper disposal of 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine, grounded in established safety protocols and regulatory standards. Adherence to these guidelines is paramount for protecting laboratory personnel, the community, and the environment.

Hazard Identification and Risk Assessment

Before initiating any disposal protocol, a thorough understanding of the potential hazards associated with 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine is essential. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, we can infer its likely hazardous properties based on its structural motifs: a piperazine ring, a benzyl group, and a pyridin-2-amine moiety.

Key Structural Components and Associated Hazards:

  • Piperazine: Piperazine and its derivatives are known to be skin and respiratory sensitizers, and can cause severe skin burns and eye damage.[1][2][3][4] They may also cause allergic skin reactions.[3][4]

  • Aromatic Amines (pyridin-2-amine): Aromatic amines as a class can be toxic and require specific handling and decontamination procedures.

  • Benzyl Group: While less reactive, the overall compound's properties will be influenced by this functional group.

Based on this analysis, it is prudent to handle 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine as a hazardous substance.

Summary of Potential Hazards:

Hazard ClassificationDescription
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1]
Skin Corrosion/Irritation Likely to cause skin irritation, and potentially severe burns.[1][4]
Serious Eye Damage/Irritation Poses a risk of serious eye damage.[1][4]
Respiratory/Skin Sensitization May cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause an allergic skin reaction.[1][3][4]
Environmental Hazard May be harmful to aquatic life.[1]

Regulatory Framework for Hazardous Waste Disposal

The disposal of chemical waste is strictly regulated to prevent harm to human health and the environment. In the United States, the primary regulatory body is the Environmental Protection Agency (EPA), which enforces the Resource Conservation and Recovery Act (RCRA).[5][6] Research laboratories must also adhere to standards set by the Occupational Safety and Health Administration (OSHA).[7]

It is crucial to recognize that state and local regulations may be more stringent than federal guidelines.[8][9] Therefore, all disposal activities must be in full compliance with all applicable federal, state, and local regulations.

Step-by-Step Disposal Protocol for 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine

This protocol provides a systematic approach to the safe disposal of 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine and associated waste.

Step 1: Waste Segregation and Categorization

Proper segregation of waste at the point of generation is critical to ensure safety and compliance.[10]

  • Solid Waste: Collect un-used or expired 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine in a designated, compatible, and clearly labeled hazardous waste container.

  • Contaminated Labware: Disposable items such as gloves, pipette tips, and weighing papers that have come into direct contact with the compound should be considered hazardous waste and collected in a separate, appropriately labeled container.

  • Liquid Waste: Solutions containing 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine should be collected in a designated, leak-proof, and clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.

  • Empty Containers: Containers that held the pure compound should be triple-rinsed with a suitable solvent.[9] The rinsate must be collected and disposed of as hazardous waste.[9][11] After triple-rinsing, the container can be disposed of as non-hazardous waste, though it is often advisable to dispose of the container as hazardous waste to avoid generating additional liquid waste.[9]

Step 2: Containerization and Labeling

Proper containerization and labeling are mandated by regulatory agencies and are essential for safe handling and disposal.[12]

  • Container Selection: Use containers that are compatible with the chemical waste. For solid waste, a high-density polyethylene (HDPE) container with a secure lid is recommended. For liquid waste, use a screw-cap bottle made of a compatible material.

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (5-(4-Benzylpiperazin-1-yl)pyridin-2-amine), and the specific hazard characteristics (e.g., "Toxic," "Irritant"). The date of waste accumulation should also be clearly marked.

Step 3: On-Site Storage

Hazardous waste must be stored safely and securely prior to collection by a licensed disposal facility.

  • Storage Location: Store waste containers in a designated, well-ventilated area, away from incompatible materials.[1] A secondary containment tray should be used to capture any potential leaks.

  • Accumulation Time Limits: The length of time hazardous waste can be stored on-site depends on the quantity of waste generated per month (i.e., your facility's generator status).[8] Be sure to comply with the specific time limits for your generator category.

Step 4: Professional Waste Disposal

Disposal of 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine must be conducted through a licensed hazardous waste disposal company.

  • Engage a Certified Vendor: Contract with a reputable and certified hazardous waste disposal vendor.

  • Manifesting: All shipments of hazardous waste must be accompanied by a hazardous waste manifest, which tracks the waste from your facility to its final disposal site.[12]

  • Record Keeping: Maintain all records related to hazardous waste disposal for a minimum of three years, as required by the EPA.[8]

Emergency Procedures and Decontamination

In the event of a spill or accidental release, immediate and appropriate action is necessary.

  • Spill Response:

    • Evacuate the immediate area.

    • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.[2]

    • Contain the spill using an inert absorbent material.

    • Carefully collect the absorbed material and place it in a designated hazardous waste container.

    • Clean the spill area with a suitable decontamination solution.

  • Decontamination: For surfaces contaminated with aromatic amines, specialized decontamination solutions can be used.[13] A general procedure involves:

    • Wetting the area with a cleaning solution.

    • Applying the decontamination solution and allowing it to react for at least 5 minutes.[13]

    • Rinsing the area with water.

Visual Workflow for Disposal Decision Making

The following diagram illustrates the key decision points in the disposal process for 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine.

DisposalWorkflow cluster_generation Waste Generation cluster_segregation Segregation & Containerization cluster_storage Temporary On-Site Storage cluster_disposal Final Disposal start 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine Waste Generated waste_type Determine Waste Type start->waste_type solid Solid Waste (Pure compound, contaminated solids) waste_type->solid Solid liquid Liquid Waste (Solutions) waste_type->liquid Liquid sharps Contaminated Sharps waste_type->sharps Sharps container_solid Seal in Labeled HDPE Container solid->container_solid container_liquid Seal in Labeled Leak-proof Bottle liquid->container_liquid container_sharps Place in Sharps Container sharps->container_sharps storage Store in Designated Hazardous Waste Area with Secondary Containment container_solid->storage container_liquid->storage container_sharps->storage vendor Arrange Pickup by Licensed Hazardous Waste Vendor storage->vendor manifest Complete Hazardous Waste Manifest vendor->manifest record Retain Disposal Records (min. 3 years) manifest->record

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Handling

Personal protective equipment for handling 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine

As a Senior Application Scientist, handling novel research chemicals like 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine requires moving beyond basic compliance. Because this compound is a specialized building block—featuring...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, handling novel research chemicals like 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine requires moving beyond basic compliance. Because this compound is a specialized building block—featuring both an aminopyridine moiety (a known irritant and potential systemic toxin) and a benzylpiperazine group (often associated with neurological bioactivity)—it must be handled with the assumption of high biological potency.

This guide provides a causality-driven, self-validating operational protocol for the safe handling, personal protective equipment (PPE) utilization, and disposal of this compound.

Chemical Profile & Hazard Causality

Before selecting PPE or engineering controls, you must understand the physicochemical properties of the compound. These properties dictate the physical behavior of the chemical during experimental manipulation.

Table 1: Physicochemical Properties & Operational Impact

Parameter Value Operational Causality & Safety Impact
CAS Number 1018505-55-9 Required for accurate waste manifesting, inventory tracking, and SDS retrieval[1][2].
Molecular Formula C16H20N4 High nitrogen content dictates potential basicity; avoid contact with strong oxidizing agents[1].
Molecular Weight 268.36 g/mol Used to calculate stock concentrations (e.g., 2.68 mg/mL yields a 10 mM stock)[2].

| Physical State | Solid (Powder) | High risk of micro-particulate aerosolization. Mandates weighing within a draft-protected enclosure to prevent inhalation. |

Hierarchy of Controls & PPE Matrix

According to OSHA’s Laboratory Safety Guidance, PPE is the last line of defense[3][4]. It must only be implemented after engineering controls (e.g., fume hoods) and administrative work practices are established[5]. Because 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine is a research chemical with unquantified chronic toxicity, we apply the precautionary principle.

Table 2: PPE Selection Matrix & Causality

PPE Category Specification Causality & Limitations
Hand Protection Nitrile Gloves (≥5 mil) Provides a physical barrier against dry powder. Critical Note: If using Dimethyl Sulfoxide (DMSO) for solubilization, double-glove . DMSO acts as a carrier solvent, rapidly permeating standard nitrile and transporting dissolved compounds directly across the dermal barrier[5][6].
Eye Protection ANSI Z87.1 Splash Goggles Protects against powder aerosolization and solvent splashes. Standard safety glasses lack orbital seals and are insufficient for chemical manipulation[6].
Body Protection Flame-Resistant Lab Coat Prevents powder accumulation on personal clothing. Must be buttoned fully to the neck to prevent trapping chemicals against exposed skin[7].

| Respiratory | N95/P100 Respirator | Required only if engineering controls fail or if bulk powder transfer must occur outside a ventilated enclosure, mitigating the inhalation risk of bioactive dust[5]. |

Operational Workflow & Visualization

The following diagram illustrates the logical flow of safety operations from hazard assessment through to final decontamination.

Workflow N1 Pre-Task: Hazard Assessment N2 Don PPE (Gloves, Goggles, Coat) N1->N2 N3 Engineering Control: Fume Hood N2->N3 N4 Weighing & Solubilization N3->N4 N5 Spill Occurred? N4->N5 N6 Spill Response Protocol N5->N6 Yes N7 Hazardous Waste Disposal N5->N7 No N6->N7 N8 Doff PPE & Decontaminate N7->N8

Operational workflow for safely handling 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine.

Step-by-Step Experimental Protocol: Solubilization

This protocol details the preparation of a 10 mM stock solution of 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine in DMSO. Every step includes a self-validating mechanism to ensure trust and accuracy in your workflow.

Phase 1: Pre-Operation & Setup
  • Engineering Control Validation: Turn on the chemical fume hood.

    • Self-Validation: Check the digital flow monitor. Ensure the inward face velocity is between 80–100 feet per minute (fpm). If the monitor is alarming, do not open the chemical container[3].

  • PPE Donning: Don a flame-resistant lab coat, ANSI Z87.1 splash goggles, and double nitrile gloves[4][7].

    • Self-Validation: Inflate the gloves slightly before wearing to visually inspect for micro-tears.

Phase 2: Weighing & Transfer
  • Static Mitigation: Wipe the exterior of the compound vial and the analytical balance draft shield with an anti-static cloth.

    • Causality: Fine powders build static charge, causing them to "jump" and aerosolize during transfer, significantly increasing inhalation and contamination risks.

  • Weighing: Tare an anti-static weigh boat. Using a clean micro-spatula, carefully transfer 2.68 mg of the compound.

  • Transfer: Funnel the powder into an amber glass vial.

    • Causality: Amber glass is chosen to prevent potential UV-induced degradation of the aminopyridine ring.

Phase 3: Solubilization
  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the amber vial.

  • Dissolution: Cap the vial tightly with a PTFE-lined cap and vortex for 30 seconds.

    • Self-Validation: Hold the vial against a light source. The solution must be completely clear. If particulate matter remains, sonicate for 1 minute. Do not remove the vial from the fume hood until dissolution is visually confirmed.

Phase 4: Decontamination & Doffing
  • Surface Decontamination: Wipe down the analytical balance and fume hood work surface with a wipe dampened with 70% isopropanol, followed by a distilled water wipe.

  • Doffing: Remove the outer gloves first by turning them inside out. Remove your goggles, then the lab coat, and finally the inner gloves. Wash hands thoroughly with soap and water immediately[5].

Spill Response & Disposal Logistics

Even with strict adherence to protocols, accidental releases can occur. Your response must be immediate and methodical.

Solid Powder Spill:

  • Containment: Do not sweep dry powder, as this will aerosolize the compound.

  • Neutralization: Cover the powder with damp absorbent paper towels (using water or a mild solvent like ethanol) to suppress dust.

  • Collection: Carefully scoop the damp towels and powder into a sealable hazardous waste bag.

Liquid Spill (DMSO Stock):

  • Containment: Surround the spill with a chemical absorbent boom or vermiculite to prevent spreading.

  • Absorption: Apply absorbent pads directly over the liquid.

  • Decontamination: Wash the spill area three times with a detergent solution, as DMSO can leave a residue that will carry future contaminants through the skin.

Waste Disposal Logistics:

  • Segregation: Do not mix 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine waste with strong acids or oxidizers.

  • Labeling: Label all waste containers with the full chemical name, CAS Number (1018505-55-9), and the GHS hazard pictograms for "Irritant" and "Health Hazard"[1][3].

  • Disposal: Dispose of as hazardous chemical waste in accordance with institutional Environmental Health and Safety (EHS) policies and EPA/RCRA regulations.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-Benzylpiperazin-1-yl)pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
5-(4-Benzylpiperazin-1-yl)pyridin-2-amine
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